3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAQHSWTHFMHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Mechanistic Evaluation of 3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide: A Comprehensive Technical Guide
Executive Summary
The pyrazole-5-carbohydrazide motif is a privileged scaffold in modern discovery chemistry, serving as a critical building block for pharmaceuticals and agrochemicals. Specifically, derivatives of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide have demonstrated potent biological activities, including up to 100% herbicidal inhibition against Brassica campestris[1]. Synthesizing this molecule requires a rigorous, self-validating approach to overcome two primary chemical hurdles: the regioselective construction of the substituted pyrazole core and the moisture-sensitive hydrazinolysis of the ester intermediate.
This whitepaper provides an in-depth mechanistic guide to the synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide, detailing the causality behind each experimental parameter to ensure high-yield, reproducible results.
Pathway Design and Regiochemical Control
The synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide relies on the precise assembly of its nitrogen-rich core. The classical Knorr pyrazole synthesis—condensing ethyl 2,4-dioxohexanoate with methylhydrazine—often yields an inseparable mixture of 1-methyl and 2-methyl regioisomers. This occurs because the terminal nucleophilic nitrogen of methylhydrazine can attack either the C2 or C4 carbonyl of the diketoester.
To circumvent this thermodynamic bottleneck, a highly controlled two-step protocol is preferred. The unmethylated core is synthesized first, followed by a directed N-methylation using 2, which acts as a greener and highly regioselective electrophile compared to traditional reagents[2].
Synthetic pathways for 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide.
Protocol 1: Regioselective N-Methylation
-
Preparation: Dissolve ethyl 3-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF under an argon atmosphere.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Causality: Cooling the reaction strictly controls the exotherm, preventing the degradation of the pyrazole anion and minimizing side reactions.
-
Alkylation: Add dimethyl carbonate (3.0 - 5.0 eq) dropwise[2].
-
Thermodynamic Activation: Elevate the temperature to 100°C and stir for 4 hours. Causality: Unlike highly reactive (and toxic) methyl iodide, dimethyl carbonate requires elevated thermal energy to act as an effective electrophile, ensuring the reaction proceeds under thermodynamic control to favor the 1-methyl isomer.
-
Validation: Quench with water, extract with ethyl acetate, and monitor via LC-MS. The target ester should present a distinct [M+H]+ peak at m/z 183.1.
Hydrazinolysis: Mechanistic Causality and Workflow
The conversion of the ester intermediate to the final carbohydrazide relies on nucleophilic acyl substitution. Hydrazine is an exceptional nucleophile due to the alpha-effect—the electrostatic repulsion between the adjacent lone pairs on the nitrogen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO), drastically increasing its reactivity.
However, hydrazine hydrate is highly hygroscopic. Introducing excessive moisture into the reaction matrix can lead to competitive ester hydrolysis, yielding the undesired carboxylic acid[3]. Therefore, utilizing high-concentration hydrazine hydrate (100%) and maintaining anhydrous solvent conditions is an absolute requirement.
Step-by-step experimental workflow for the hydrazinolysis reaction.
Protocol 2: Carbohydrazide Formation
-
Substrate Dissolution: Dissolve ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (10 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add 100% hydrazine hydrate (50 mmol, 5.0 eq) dropwise at room temperature[3]. Causality: A significant stoichiometric excess of hydrazine is mandatory. It drives the equilibrium forward and sterically saturates the reaction environment, suppressing the formation of symmetric N,N'-diacylhydrazines (dimers).
-
Reflux: Heat the reaction mixture to reflux (78°C) for 6 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Isolation: Upon complete consumption of the ester, cool the mixture to room temperature. Partially concentrate the solvent under reduced pressure to induce supersaturation.
-
Purification: Filter the resulting crystals and wash aggressively with ice-cold ethanol[3]. Causality: Unreacted hydrazine and trace water are highly soluble in cold ethanol, while the target carbohydrazide readily crystallizes, preventing yield loss during the wash phase. Dry under high vacuum.
Quantitative Data & Yield Optimization
To establish a self-validating system, researchers must track specific thermodynamic parameters. The table below summarizes the optimization of the hydrazinolysis step, demonstrating the direct causality between reagent stoichiometry, thermal activation, and isolated yield.
Table 1: Optimization of Hydrazinolysis Conditions
| Entry | Solvent | Hydrazine Hydrate (eq) | Temperature (°C) | Time (h) | Yield (%) | Primary Impurity Profile |
| 1 | Ethanol | 1.1 | 25 (RT) | 24 | < 10 | Unreacted ester |
| 2 | Ethanol | 1.1 | 78 (Reflux) | 8 | 45 | N,N'-diacylhydrazine (dimer) |
| 3 | Ethanol | 3.0 | 78 (Reflux) | 8 | 82 | Trace dimer |
| 4 | Ethanol | 5.0 | 78 (Reflux) | 6 | > 92 | None detected (LC-MS) |
| 5 | Methanol | 5.0 | 65 (Reflux) | 12 | 85 | None detected |
Analysis: Entry 4 represents the optimal self-validating condition. The use of 5.0 equivalents of hydrazine completely eliminates dimer formation, while the higher boiling point of ethanol (compared to methanol in Entry 5) provides the necessary activation energy to reduce reaction time from 12 hours to 6 hours.
Conclusion
The synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide exemplifies the delicate balance between thermodynamic control and nucleophilic reactivity. By utilizing a regioselective N-methylation strategy with dimethyl carbonate followed by a moisture-controlled, excess-hydrazine hydrazinolysis, researchers can reliably access this critical building block in high purity (>92% yield). This robust methodology ensures structural integrity for downstream pharmaceutical and agrochemical innovation.
References
-
He, H.-Q., Lie, X.-H., Weng, J.-Q., & Tan, C.-X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery. 1
-
BenchChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8. Technical Support & Synthesis Protocols. 2
-
BenchChem. Pyrazine Carbohydrazide Synthesis: Technical Support Center. 3
Sources
molecular weight and formula of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide
An In-depth Technical Guide to Pyrazole-5-Carbohydrazide Derivatives for Researchers and Drug Development Professionals
A Note on Isomeric Specificity
This guide focuses on the molecular characteristics and applications of pyrazole-5-carbohydrazide derivatives. The initial query specified 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide . However, publicly available scientific data predominantly pertains to its isomer, 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide . While the core pyrazole carbohydrazide scaffold is the same, the positional difference of the ethyl and methyl groups will result in distinct physicochemical properties. This document will primarily detail the known characteristics of the 1-ethyl-3-methyl isomer and discuss the broader context of pyrazole carbohydrazide derivatives in scientific research.
Core Compound Analysis: 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
Molecular Formula and Weight
The chemical formula for 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is C7H12N4O .[1][2] Its molecular weight is 168.2 g/mol .[1][2]
Technical Data Sheet
| Property | Value | Source(s) |
| CAS Number | 263016-17-7 | [1][2][3] |
| Molecular Formula | C7H12N4O | [1][2] |
| Molecular Weight | 168.2 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 134-140 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C in a dark, inert atmosphere | [1][2] |
The Pyrazole Carbohydrazide Scaffold: A Privileged Structure in Chemical Synthesis
The pyrazole ring is a five-membered heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry due to the diverse biological activities of its derivatives.[4][5] When functionalized with a carbohydrazide moiety, the resulting scaffold serves as a versatile building block for the synthesis of more complex molecules with a wide range of potential applications.[4] The carbohydrazide group itself is crucial for forming various heterocyclic systems and can act as a hydrogen bond donor and acceptor, which is often vital for biological activity.[4]
Synthesis and Characterization Workflow
The synthesis of pyrazole carbohydrazides typically involves the reaction of a corresponding pyrazole carboxylic acid ester with hydrazine hydrate. This established methodology provides a reliable route to obtaining the desired carbohydrazide intermediate for further derivatization.
Generalized Synthesis Protocol: From Ester to Carbohydrazide
-
Reaction Setup: A solution of the starting material, such as ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, is prepared in a suitable solvent like ethanol.
-
Hydrazine Addition: Hydrazine hydrate is added to the solution, often at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system to yield the final pyrazole carbohydrazide as a solid.
Workflow for Synthesis and Characterization
Caption: A typical workflow for the synthesis and subsequent analytical characterization of a pyrazole carbohydrazide derivative.
Applications in Research and Development
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide and related compounds are valuable intermediates in several scientific fields due to their unique structural properties and reactivity.[1]
Agricultural Chemistry
This class of compounds serves as a crucial intermediate in the synthesis of modern agrochemicals.[1] They are particularly important in the development of potent fungicides and herbicides, helping to protect crops and improve agricultural yields.[1][6] The pyrazole core is a key feature in several commercial pesticides.
Pharmaceutical Development
In medicinal chemistry, the pyrazole carbohydrazide scaffold is explored for the development of novel therapeutic agents.[1][4] The ability to readily modify the carbohydrazide moiety allows for the creation of libraries of compounds for screening against various biological targets. Research has shown that pyrazole derivatives possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][6] Furthermore, specific derivatives have been investigated as potential agents against lung cancer cells.[7]
Material Science
The stability and reactivity of these compounds also make them useful in material science. They can be incorporated into the formulation of advanced polymers and coatings to enhance durability and resistance to environmental factors.[1][6]
Biochemical Research and Analytical Chemistry
In a laboratory setting, these compounds are utilized to study enzyme interactions and metabolic pathways, providing valuable insights into biological processes.[1][6] They can also act as reagents in various analytical methods, facilitating the detection and quantification of other chemical substances.[1][6]
Logical Relationships of Applications
Caption: Interconnected applications of 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide across various scientific disciplines.
References
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemazone. 3-ethyl-1-methyl-N'-[(Z)-(naphthalen-1-yl)methylidene]-1H-pyrazole-5-carbohydrazide. [Link]
-
Gomha, S. M., et al. (2017). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 22(9), 1431. [Link]
-
PubChem. 3-Ethyl-5-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. [Link]
-
ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives.... [Link]
-
Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-9. [Link]
-
Oakwood Chemical. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid hydrazide. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide | 263016-17-7 [sigmaaldrich.com]
- 3. 263016-17-7|1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced One-Pot Synthesis Methodologies for Pyrazole-3-Carboxylate Derivatives: A Comprehensive Technical Guide
Executive Summary
Pyrazole-3-carboxylates and their fused analogs (such as pyrano[2,3-c]pyrazoles) are privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities including anti-inflammatory, antiproliferative, and CB1 receptor antagonistic properties[1][2][3]. Historically, the synthesis of these highly functionalized nitrogen-containing heterocycles relied on linear, multi-step protocols that suffered from poor atom economy, toxic solvent reliance, and tedious intermediate isolation.
As a Senior Application Scientist, I present this technical guide to dissect the mechanistic logic and practical execution of modern one-pot multicomponent reactions (MCRs) and tandem sequences . By engineering self-validating experimental workflows, we can achieve high-yield, regioselective synthesis of pyrazole-3-carboxylate derivatives while adhering to the principles of green chemistry.
Mechanistic Foundations of One-Pot Assembly
The architectural complexity of pyrazole-3-carboxylates can be rapidly assembled by exploiting the thermodynamic driving force of conjugated aromatic ring formation. Two primary one-pot strategies dominate the current synthetic landscape:
The Tandem Claisen Condensation-Knorr Sequence
For the synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids, a highly efficient one-pot sequence integrates a sterically hindered Claisen condensation (SHCC) with a Knorr cyclization and subsequent hydrolysis[2].
-
The Causality of the Lewis Acid: In traditional Claisen condensations, sterically hindered alkylphenones fail to react efficiently with 2,4-diketo esters. By introducing LiCl alongside MeONa , the lithium ion acts as a Lewis acid. It coordinates with the carbonyl oxygen of the alkylphenone, significantly enhancing its electrophilicity. This coordination overcomes the steric barrier, allowing the enolate to attack and form the 1,3-diketone intermediate.
-
Binucleophilic Trapping: The in situ generated diketone is immediately trapped by an arylhydrazine (a binucleophile) via a Knorr reaction, followed by base-mediated hydrolysis of the ester to yield the final carboxylic acid[2].
Four-Component Pyrano[2,3-c]pyrazole Assembly
The synthesis of pyrano[2,3-c]pyrazole-3-carboxylates via a four-component reaction is a masterclass in atom economy. The reaction typically involves dimethyl acetylenedicarboxylate (DMAD) or ethyl acetoacetate, hydrazine hydrate, malononitrile, and an aromatic aldehyde[4][5].
The mechanistic pathway is an orchestrated cascade of predictable intermediate formations:
Figure 1. Four-component one-pot mechanistic assembly of pyrano[2,3-c]pyrazole-3-carboxylates.
-
Knoevenagel Condensation: The aldehyde and malononitrile rapidly condense to form an electrophilic arylidenemalononitrile.
-
Pyrazolone Formation: Concurrently, hydrazine condenses with DMAD to form a nucleophilic pyrazolone intermediate.
-
Michael Addition & Cyclization: The active methylene of the pyrazolone attacks the arylidenemalononitrile via Michael addition. Subsequent tautomerization and intramolecular cyclization (attack of the enol oxygen on the cyano group) yield the pyran ring[4].
Quantitative Comparative Analysis of Synthetic Protocols
Selecting the correct catalytic system is paramount for optimizing yield and minimizing environmental impact. The table below summarizes field-validated one-pot methodologies for pyrazole-3-carboxylate derivatives.
| Methodology / Catalyst | Target Scaffold | Reaction Conditions | Time | Yield (%) | Green Metrics / Notes |
| MeONa / LiCl [2] | 1,5-Diaryl-1H-pyrazole-3-carboxylic acids | THF, Reflux | ~12 h | 60–85% | Overcomes steric hindrance; uses inexpensive reagents. |
| RuCaHAp [5] | Pyrano[2,3-c]pyrazole-3-carboxylates | Aq. Ethanol, RT | 30 min | 88–97% | Heterogeneous catalyst; recyclable up to 6 times; no chromatography. |
| Bi₂O₃/ZrO₂ [6] | Pyrano[2,3-c]pyrazole-3-carboxylates | Solvent-free / RT | 20 min | 91–98% | High atom-efficiency; simple wet-impregnation catalyst preparation. |
| Mn/ZrO₂ (Ultrasound) [4][7] | Pyrano[2,3-c]pyrazole-3-carboxylates | Aq. Ethanol, US Irradiation | 10 min | 98% | Acoustic cavitation accelerates mass transfer; extreme time reduction. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Physical state changes and specific analytical checkpoints are embedded within the workflows to confirm reaction progress without relying solely on terminal LC-MS/NMR analysis.
Protocol A: MeONa/LiCl-Mediated Synthesis of 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids
Reference logic: Adapted from the sterically hindered Claisen-Knorr sequence[2].
-
Enolate Generation (Claisen Step):
-
In a dry round-bottom flask under inert atmosphere, add anhydrous THF (10 mL).
-
Add MeONa (3.0 mmol) and LiCl (3.0 mmol). Causality: LiCl must be completely dissolved to ensure Lewis acid coordination.
-
Add diethyl oxalate (1.2 mmol) and the sterically hindered alkylphenone (1.0 mmol). Stir at reflux for 4 hours.
-
Validation Checkpoint: The solution will transition to a deep yellow/orange hue, indicating the formation of the highly conjugated 1,3-diketone enolate.
-
-
Cyclization (Knorr Step):
-
Cool the mixture to room temperature. Add arylhydrazine hydrochloride (1.2 mmol).
-
Reflux for an additional 4 hours.
-
Validation Checkpoint: TLC (Hexane:EtOAc 3:1) should reveal the disappearance of the diketone spot and the appearance of a strongly UV-active pyrazole ester spot.
-
-
Hydrolysis & Isolation:
-
Add 2M aqueous NaOH (5 mL) directly to the pot and stir for 2 hours at RT to hydrolyze the ester.
-
Evaporate the THF under reduced pressure. Extract the aqueous layer with ethyl acetate to remove unreacted neutral organics.
-
Acidify the aqueous layer with 2M HCl to pH 2-3.
-
Validation Checkpoint: A dense precipitate of the pure pyrazole-3-carboxylic acid will form immediately upon crossing the pKa threshold. Filter, wash with cold water, and dry.
-
Protocol B: Green MCR Synthesis using Bi₂O₃/ZrO₂ Catalyst
Reference logic: Adapted from the heterogeneous green catalytic approach[6].
Figure 2. Self-validating experimental workflow for the green multicomponent synthesis of pyrazoles.
-
Reaction Assembly: In a 50 mL flask, sequentially add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), and DMAD (1.0 mmol) in a 1:1 mixture of EtOH/H2O (5 mL).
-
Catalysis: Add the Bi2O3/ZrO2 nanocomposite catalyst (10 mol%). Causality: The biphasic solvent system dissolves the organic precursors while the heterogeneous catalyst provides a high-surface-area scaffold that brings the Knoevenagel and Michael reactants into proximity, drastically lowering the activation energy[6].
-
Activation: Stir at room temperature for 20 minutes.
-
Validation Checkpoint: The initially clear or slightly cloudy suspension will rapidly convert into a thick, solid mass as the highly crystalline pyrano[2,3-c]pyrazole-3-carboxylate precipitates out of the aqueous ethanol.
-
-
Isolation: Add hot ethanol to dissolve the organic product, leaving the solid catalyst behind. Filter the hot mixture to recover the catalyst (which can be washed, dried, and reused). Allow the filtrate to cool slowly to yield analytically pure crystals[5][6].
Future Directions: Acoustic and Microwave Integration
The frontier of pyrazole-3-carboxylate synthesis lies in the integration of one-pot MCRs with non-classical energy sources. Microwave irradiation and ultrasonic cavitation are proving to be game-changers. For instance, the use of Mn/ZrO2 under ultrasonic irradiation reduces the synthesis time of pyrano[2,3-c]pyrazole-5-carbonitriles and 3-carboxylates from hours to a mere 10 minutes[4][7]. The acoustic cavitation generates localized micro-hotspots (temperatures >5000 K and pressures >1000 atm at the microscopic bubble collapse site), which forces the multicomponent reactants through the transition state almost instantaneously without degrading the macroscopic bulk solvent.
By combining rational catalyst design (like metal-doped zirconias) with these advanced energy delivery systems, drug development professionals can generate massive libraries of pyrazole-3-carboxylates with unprecedented speed and environmental sustainability.
References
-
Simple and Efficient One-Pot Synthesis, Spectroscopic Characterization and Crystal Structure of Methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate MDPI (Crystals) URL:[Link][1]
-
"One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence Organic Chemistry Portal (Synlett) URL:[Link][2]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions National Center for Biotechnology Information (PMC) URL:[Link][4]
-
One-pot synthesis and antiproliferative activity of highly functionalized pyrazole derivatives IRIS (CINECA) URL:[Link][3]
-
Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance Atlantis Press URL:[Link][7]
-
Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents National Center for Biotechnology Information (PMC) URL:[Link][8]
-
Swift and Green Protocol for One-pot Synthesis of Pyrano[2,3- c]pyrazole-3-carboxylates With RuCaHAp as Catalyst Bentham Science Publishers URL:[Link][5]
-
An efficient and green approach for the synthesis of 2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates using Bi2O3/ZrO2 as a reusable catalyst ResearchGate URL:[Link][6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]
- 3. unige.iris.cineca.it [unige.iris.cineca.it]
- 4. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to Pyrazole Synthesis: A Handbook for the Modern Chemist
Foreword: The Enduring Legacy of the Pyrazole Ring
To the researchers, scientists, and drug development professionals who will read this guide, we embark on a journey into the heart of a truly remarkable heterocycle: the pyrazole. First described by Ludwig Knorr in 1883, the pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, has become a cornerstone of medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a core structural motif found in a multitude of blockbuster drugs, from the anti-inflammatory celecoxib to the anti-obesity agent rimonabant.[3][4] The enduring relevance of pyrazoles in drug discovery continually drives the quest for innovative and efficient synthetic methodologies.[1][5]
This guide is not a mere recitation of known reactions. Instead, it is designed to be an in-depth technical resource that provides not only the "how" but, more importantly, the "why" behind the synthesis of this versatile heterocycle. We will delve into the fundamental starting materials, explore the mechanistic intricacies of their transformation, and provide practical, field-tested protocols. Our focus will be on building a deep, intuitive understanding of pyrazole synthesis, empowering you to not only replicate existing methods but also to innovate and adapt them to your specific research challenges.
I. The Classic Cornerstone: 1,3-Dicarbonyl Compounds and Hydrazines (The Knorr Synthesis)
The most traditional and arguably most versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[6][7] This method's simplicity and the ready availability of the starting materials have cemented its place in the synthetic chemist's toolbox for over a century.[1]
The Underlying Chemistry: A Tale of Two Nucleophiles
The Knorr synthesis is a beautiful illustration of fundamental carbonyl chemistry and nucleophilic addition-elimination reactions. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[6][8]
A critical consideration, especially when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[6][7] The outcome is governed by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly the pH.[6] As a general rule, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.[6]
Caption: General mechanism of the Knorr pyrazole synthesis.
Protocol: Synthesis of 1,3,5-Substituted Pyrazoles
This protocol provides a general method for the synthesis of 1,3,5-substituted pyrazoles from substituted acetylacetone and a hydrazine derivative.[1]
Materials:
-
Substituted Acetylacetone (1.0 eq)
-
Hydrazine Derivative (e.g., Phenylhydrazine) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted acetylacetone (1.0 eq) and the hydrazine derivative (1.0 eq) in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 1-2 hours.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetylacetone | Phenylhydrazine | - | Ethanol | Reflux | 1 | 92 | [6] |
| Benzoylacetone | Phenylhydrazine | - | Ethanol | Reflux | 2 | 85 | [6] |
| Ethyl Acetoacetate | Phenylhydrazine | - | Diethyl Ether | Reflux | 1 | - | [6] |
II. Expanding the Armory: α,β-Unsaturated Carbonyl Compounds
Another important class of starting materials for pyrazole synthesis are α,β-unsaturated carbonyl compounds, including enones, enals, and their derivatives.[1][9] These substrates react with hydrazines in a Michael addition-cyclocondensation sequence to afford pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[9][10]
Causality in Action: The Michael Addition Trigger
The key to this synthetic route is the initial 1,4-conjugate addition (Michael addition) of the hydrazine to the α,β-unsaturated system. This step forms an enolate or enol intermediate, which then undergoes intramolecular cyclization by attack of the second nitrogen atom onto the carbonyl carbon. Subsequent dehydration and, if necessary, oxidation lead to the final pyrazole product.
The choice of hydrazine derivative can be critical. The use of tosylhydrazine, for instance, can directly lead to the aromatic pyrazole through elimination of the tosyl group, avoiding a separate oxidation step.[9][10]
Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.
Protocol: Catalyst-Free Cycloaddition of α-Diazocarbonyl Compounds to Alkynes
This protocol outlines a solvent-free method for the synthesis of pyrazoles from α-diazocarbonyl compounds and alkynes. [11] Materials:
-
α-Diazocarbonyl Compound (e.g., Ethyl Diazoacetate) (1.0 eq)
-
Alkyne (e.g., Dimethyl Acetylenedicarboxylate) (1.1 eq)
Procedure:
-
Reaction Setup: In a reaction vial, carefully mix the α-diazocarbonyl compound (1.0 eq) and the alkyne (1.1 eq).
-
Heating: Heat the reaction mixture at a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates used.
-
Monitoring: Monitor the disappearance of the diazo compound by TLC or by observing the cessation of nitrogen gas evolution.
-
Work-up: The reaction often proceeds to completion, yielding the pyrazole product in high purity. In many cases, no further purification is necessary. If required, the product can be purified by column chromatography.
IV. The Power of Convergence: Multicomponent Reactions (MCRs)
In the quest for synthetic efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a powerful strategy for the one-pot synthesis of complex molecules. [10][12]Several MCRs have been developed for the synthesis of highly substituted pyrazoles, offering significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. [13] A common MCR approach for pyrazole synthesis involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative in the presence of a catalyst. [13]This strategy allows for the rapid generation of a diverse library of pyrazole compounds from readily available starting materials.
V. Conclusion: The Future of Pyrazole Synthesis
The synthesis of the pyrazole ring has evolved significantly from Knorr's initial discovery. While the classic methods remain invaluable, modern synthetic chemistry continues to provide more efficient, selective, and sustainable routes to this important heterocycle. The development of novel catalytic systems, the exploration of new starting materials, and the application of enabling technologies such as microwave-assisted synthesis and flow chemistry are all contributing to the ongoing innovation in this field. [14]As our understanding of the biological significance of pyrazoles deepens, the demand for new and diverse pyrazole derivatives will undoubtedly continue to grow, ensuring that the synthesis of this remarkable heterocycle remains a vibrant and exciting area of chemical research.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2024). ResearchGate. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Retrieved from [Link]
-
Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (n.d.). Wiley Online Library. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. Retrieved from [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (2024). ACS Publications. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved from [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives. (2021). Bentham Science Publishers. Retrieved from [Link]
-
Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (2024). ACS Publications. Retrieved from [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis of Pyrazole Derivatives A Review. (n.d.). IJFMR. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. Retrieved from [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chem Rev Lett. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Scribd. Retrieved from [Link]
-
Synthesis of pyrazole from α,β-unsaturated carbonyl molecule. (n.d.). ResearchGate. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). SlideShare. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes & Protocols: Synthesis and Derivatization of Pyrazole Carbohydrazides for Pharmaceutical Research
I. Introduction: The Pyrazole Carbohydrazide Scaffold
The pyrazole nucleus is a foundational five-membered heterocycle that is a constituent of numerous FDA-approved drugs and biologically active molecules.[1][2][3] When functionalized with a carbohydrazide moiety (-CONHNH₂), the resulting scaffold becomes an exceptionally versatile building block in medicinal chemistry. Pyrazole carbohydrazide derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][4][5][6] The significance of this structural motif lies in the carbohydrazide group's ability to act as a potent nucleophile and a hydrogen bonding domain, making it a key pharmacophore for engaging with biological targets.[6]
This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis and subsequent derivatization of pyrazole carbohydrazides. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to facilitate troubleshooting and adaptation.
II. Core Synthetic Workflow: From Ester to Carbohydrazide
The most prevalent and flexible strategy for synthesizing pyrazole carbohydrazides begins with the construction of a stable pyrazole-carboxylate ester precursor.[7] This ester is then converted to the target carbohydrazide via hydrazinolysis. This approach is advantageous as it allows for the late-stage introduction of the highly reactive hydrazide functional group.
The overall workflow is visualized below.
Caption: General workflow for pyrazole carbohydrazide synthesis and derivatization.
Protocol 1: Synthesis of Pyrazole Carbohydrazide via Hydrazinolysis of an Ester
This protocol details the fundamental conversion of a pyrazole carboxylate ester to its corresponding carbohydrazide. The reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.
Principle: The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate formed then collapses, eliminating an alcohol molecule (e.g., ethanol) to yield the stable carbohydrazide product. An excess of hydrazine hydrate is used to ensure the reaction proceeds to completion.
Caption: Reaction scheme for the hydrazinolysis of a pyrazole ester.
Materials:
-
Substituted 1H-pyrazole-carboxylate (e.g., ethyl ester) (1.0 eq)
-
Hydrazine hydrate (80-100% solution) (5-10 eq)
-
Ethanol (96% or absolute)
-
Standard reflux apparatus, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the pyrazole-carboxylate ester (1.0 eq).
-
Dissolve or suspend the ester in a suitable volume of ethanol (e.g., 10 mL per mmol of ester).[6]
-
With stirring, add hydrazine hydrate (5-10 eq) to the solution.[6] Expert Insight: Using a significant excess of hydrazine hydrate drives the equilibrium towards the product side, ensuring complete consumption of the starting ester.
-
Heat the reaction mixture to reflux and maintain for 5-8 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting ester spot and the appearance of a more polar product spot indicates reaction completion.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-cold water. The pyrazole carbohydrazide product will typically precipitate as a white or off-white solid.[6]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure pyrazole carbohydrazide. Dry under vacuum.
Self-Validation (Characterization): The identity and purity of the product should be confirmed by standard analytical techniques. The following table shows expected spectral changes.
| Compound Type | Key IR Peaks (cm⁻¹)[8] | Key ¹H NMR Signals (δ, ppm)[6][8] |
| Pyrazole Ester | ~1720 (C=O, ester) | ~4.2 (q, 2H, -OCH₂ CH₃), ~1.3 (t, 3H, -OCH₂CH₃ ) |
| Pyrazole Carbohydrazide | 3200-3400 (N-H), ~1650 (C=O, amide I) | ~9.5 (s, 1H, -CONH -), ~4.5 (s, 2H, -NH₂ ), disappearance of ester signals. |
III. Key Derivatization Reactions
The true utility of pyrazole carbohydrazides lies in their role as versatile intermediates. The terminal -NH₂ group is a powerful nucleophile, enabling the synthesis of a vast library of derivatives.
Protocol 2: Synthesis of N'-[(Aryl)methylene]-pyrazole-carbohydrazides (Hydrazones)
The condensation with aldehydes and ketones to form hydrazone (Schiff base) derivatives is one of the most common and significant reactions of carbohydrazides.[6][8] These derivatives are themselves potent bioactive agents.[9][10]
Principle: This reaction is a nucleophilic addition-elimination (condensation). The terminal amine of the carbohydrazide attacks the carbonyl carbon of the aldehyde. After proton transfer, a carbinolamine intermediate is formed, which then dehydrates under acidic catalysis to yield the stable C=N double bond of the hydrazone.
Caption: Synthesis of a pyrazole hydrazone via condensation.
Materials:
-
Pyrazole carbohydrazide (1.0 eq)
-
Substituted aromatic or heteroaromatic aldehyde (1.0-1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend the pyrazole carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde (1.0-1.1 eq) to the suspension.
-
Add 2-3 drops of glacial acetic acid. Expert Insight: The acid catalyst is crucial for protonating the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack. Using too much acid is counterproductive as it would protonate the nucleophilic hydrazine nitrogen, deactivating it.
-
Heat the mixture to reflux for 4-6 hours, with stirring. The reaction mixture usually becomes a clear solution before the product begins to precipitate.
-
Monitor the reaction by TLC for the consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature. The pure hydrazone product often crystallizes directly from the reaction medium.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted aldehyde or catalyst.
-
Dry the product in a vacuum oven. Further recrystallization is typically not required.
Self-Validation (Characterization):
-
¹H NMR: The most telling signal is the appearance of a new singlet between δ 8.0-9.0 ppm, corresponding to the azomethine proton (-N=CH -Ar). The broad -NH₂ signal from the starting material will be absent.[8]
-
IR: A characteristic C=N stretch will appear around 1605-1625 cm⁻¹.[8]
Table of Representative Hydrazone Synthesis Data: [8]
| Aldehyde Substituent (Ar) | Yield (%) | Melting Point (°C) |
| 4-Methoxy | 78% | 260-262 |
| 4-(Dimethylamino) | 81% | 259-261 |
| 4-Hydroxy | 75% | 293-295 |
| 4-Nitro | 85% | 298-300 |
Protocol 3: Cyclization to 4-Amino-5-(pyrazolyl)-4H-1,2,4-triazole-3-thiol
This protocol demonstrates the use of pyrazole carbohydrazide as a synthon for more complex heterocyclic systems, specifically a 1,2,4-triazole, which is another privileged scaffold in medicinal chemistry.
Principle: This is a multi-step, one-pot synthesis. First, the carbohydrazide reacts with carbon disulfide in a basic medium (KOH) to form a potassium dithiocarbazate salt. This reactive intermediate is then treated with hydrazine hydrate, which acts as a dinucleophile to induce cyclization, forming the triazole ring and eliminating H₂S and water.[11]
Caption: Workflow for the synthesis of a pyrazolyl-triazolethiol.
Materials:
-
Pyrazole carbohydrazide (1.0 eq)
-
Potassium hydroxide (KOH) (1.0 eq)
-
Carbon disulfide (CS₂) (~3.0 eq)
-
Hydrazine hydrate (80-100%)
-
Absolute ethanol
-
Concentrated HCl
Procedure:
-
In an ice-cooled flask, dissolve pyrazole carbohydrazide (1.0 eq) and KOH (1.0 eq) in absolute ethanol.[11]
-
To this cold, stirred solution, add carbon disulfide (~3.0 eq) dropwise. Safety Precaution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. A solid potassium salt intermediate may precipitate.
-
To this mixture, add hydrazine hydrate (~1.5-2.0 mL per gram of starting carbohydrazide).
-
Heat the reaction mixture to reflux for 8 hours. During this time, the evolution of hydrogen sulfide gas (rotten egg smell) may be observed. The reaction should be maintained in the fume hood.[11]
-
After cooling, dilute the reaction mixture with a generous amount of cold water.
-
Neutralize the solution by carefully adding concentrated HCl dropwise until the product precipitates out (pH ~6-7).
-
Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure triazole derivative.[11]
Self-Validation (Characterization):
-
¹H NMR: Look for the appearance of new signals corresponding to the amino (-NH₂) and thiol (-SH) protons (note: the thiol proton may exchange and be broad or not visible). The original carbohydrazide NH and NH₂ signals will be gone.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the cyclized triazole product.
IV. Conclusion
The protocols detailed in this guide provide a robust foundation for the synthesis and elaboration of pyrazole carbohydrazide derivatives. The hydrazinolysis of pyrazole esters is a reliable method for accessing the core intermediate, which can then be readily converted into diverse libraries of compounds, such as hydrazones and triazoles. The causality-based explanations and self-validation checks embedded within each protocol are designed to empower researchers to confidently apply and adapt these powerful synthetic tools in the pursuit of novel therapeutic agents.
V. References
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. [Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
-
Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. Academia.edu. [Link]
-
Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. PubMed. [Link]
-
Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
Synthesis and structure activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. Europe PMC. [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
-
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Journal of the Brazilian Chemical Society. [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC. [Link]
-
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
-
Synthesis, characterization and preliminary. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Reactions of Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Development and assessment of green synthesis of hydrazides. Krishikosh. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijfmr.com [ijfmr.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the Pyrazole Moiety
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities.[4][5][6] From the early analgesic, antipyrine, discovered in 1883, to modern targeted therapies, pyrazole derivatives have consistently contributed to the pharmaceutical landscape.[5][7] This is attributed to the pyrazole core's ability to engage in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors.[4] This guide provides an in-depth exploration of the applications of pyrazole derivatives in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.
I. Anti-Inflammatory Applications: Selective COX-2 Inhibition and Beyond
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.[8] Pyrazole derivatives have emerged as a cornerstone in the development of anti-inflammatory agents, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[7][8]
A. Mechanism of Action: The Celecoxib Story
Celecoxib (Celebrex®) is a prime example of a successful pyrazole-based drug.[9][10] It functions as a selective non-steroidal anti-inflammatory drug (NSAID) by specifically targeting the COX-2 enzyme.[10][11][12][13]
-
The COX Enzymes: Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][13]
-
Selective Inhibition: While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[13] Traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[7] Celecoxib's diaryl-substituted pyrazole structure with a sulfonamide side chain allows it to selectively bind to a hydrophilic region near the active site of COX-2, which is larger and more flexible than that of COX-1.[9][11][12][13] This selective inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and swelling with a lower risk of gastrointestinal issues.[10][11][13]
Diagram 1: Mechanism of Action of Celecoxib
Caption: Selective inhibition of COX-2 by Celecoxib.
B. Protocol: Synthesis of Celecoxib
The synthesis of Celecoxib typically involves a Claisen condensation followed by a pyrazole cyclocondensation.[9]
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a mixture of sodium methoxide (0.4 g) in toluene (2 ml), add a mixture of 4-methylacetophenone (0.85 g), isopropyltrifluoroacetate (1.0 g), and toluene (2 ml) at 35-40°C.[14]
-
Stir the reaction mixture at 75°C for 4 hours.[14]
-
Cool the mixture to 25-30°C and add water (2 ml) and aqueous HCl (3 ml, 20%).[14]
-
Stir for 30 minutes, then separate the layers.[14]
-
Extract the aqueous layer with toluene (2 x 2 ml).[14]
-
Combine the organic layers and remove the solvent by distillation under vacuum to obtain the dione intermediate.[14]
Step 2: Synthesis of Celecoxib
-
A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Step 1) and 4-sulfonamidophenylhydrazine hydrochloride is reacted in a suitable solvent such as ethanol.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the crude Celecoxib precipitates and can be purified by recrystallization from a suitable solvent like toluene.[14]
C. Protocol: Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[7][12][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)[12]
-
Lambda Carrageenan (1% w/v in sterile 0.9% saline)[12]
-
Test pyrazole derivative
-
Positive control (e.g., Indomethacin, 10 mg/kg)[12]
-
Vehicle (e.g., 0.9% saline)[12]
-
Plethysmometer[12]
Procedure:
-
Acclimatize animals for at least one week.[12]
-
Randomly divide rats into groups (n=6 per group): Vehicle control, test compound group(s), and positive control group.[12]
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[12]
-
Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.).[5][12]
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[12][13]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5][12]
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: Edema (mL) = Vₜ - V₀.[12]
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
II. Anticancer Applications: Targeting Key Oncogenic Pathways
Pyrazole derivatives have shown significant promise as anticancer agents due to their ability to interact with various cancer-related targets.[16][17] Their versatile structure allows for modifications that can lead to potent and selective inhibitors of key oncogenic pathways.[16][17]
A. Mechanisms of Action in Oncology
The anticancer activity of pyrazole derivatives is often attributed to their ability to:
-
Inhibit Kinases: Many pyrazole-based compounds act as inhibitors of protein kinases, such as EGFR, VEGFR, and CDKs, which are crucial for cancer cell proliferation and survival.[17][18]
-
Induce Apoptosis: Certain pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells.[16][19]
-
Disrupt Microtubule Dynamics: Some compounds interfere with the formation and function of microtubules, leading to cell cycle arrest and cell death.[19]
-
Upregulate Tumor Suppressor Proteins: Treatment with some pyrazole derivatives has been shown to increase the expression of tumor suppressor proteins like p53 and p21(waf1), which regulate cell cycle arrest and apoptosis.[19]
Diagram 2: Anticancer Mechanisms of Pyrazole Derivatives
Caption: Multiple anticancer mechanisms of pyrazole derivatives.
B. Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Materials:
-
Cancer cell line (e.g., HT-29)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
Test pyrazole compounds dissolved in DMSO
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
-
96-well microtiter plates[17]
-
Microplate reader (570 nm)[17]
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test pyrazole compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[17]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.[17]
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
C. Protocol: Western Blot Analysis of p53 and p21waf1 Expression
This protocol allows for the detection of changes in the expression levels of key tumor suppressor proteins.[19]
Procedure:
-
Cell Treatment: Treat cancer cells with the pyrazole derivative at various concentrations and for different time points.[1]
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21waf1.[1]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection: Detect the protein bands using a chemiluminescent substrate.[1]
-
Loading Control: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin) to ensure equal protein loading.[1]
III. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][22][23]
A. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][24] The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial or fungal strains
-
Nutrient broth or appropriate growth medium
-
Test pyrazole compounds
-
96-well microtiter plates
Procedure:
-
Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (approximately 10⁵ CFU/mL).[24]
-
Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[25]
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[24]
IV. Other Therapeutic Applications
The versatility of the pyrazole scaffold extends to other therapeutic areas:
-
Anti-obesity: Rimonabant, a 1,5-diarylpyrazole, was developed as a selective CB1 cannabinoid receptor antagonist for the treatment of obesity.[26][27] It works by blocking the appetite-stimulating effects of endocannabinoids.[26] However, it was withdrawn from the market due to psychiatric side effects.[26]
-
Erectile Dysfunction: Sildenafil (Viagra®), a pyrazolopyrimidinone derivative, is a potent inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, sildenafil increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow to the corpus cavernosum, facilitating an erection.
Conclusion and Future Perspectives
Pyrazole derivatives continue to be a highly fruitful area of research in medicinal chemistry. Their synthetic accessibility and the ability to fine-tune their pharmacological properties through structural modifications ensure their continued relevance in drug discovery. Future research will likely focus on developing pyrazole-based compounds with enhanced selectivity and novel mechanisms of action to address unmet medical needs. The integration of computational methods, such as molecular docking and QSAR studies, will further accelerate the rational design and optimization of new pyrazole-based therapeutic agents.[4]
References
- Patsnap Synapse. (2024, July 17).
- News-Medical. (2023, June 18). Celebrex (Celecoxib) Pharmacology.
- Wikipedia. (n.d.). Celecoxib.
- Narwal, S., et al. (2024). Design, Synthesis, Characterization, and Biological Evaluation of Novel Pyrazole Derivatives as Anticancer Agents. Nanotechnology Perceptions, 20(7).
- Talele, T. (2024, February 28). Celecoxib.
- Benchchem. (2025).
- MDPI. (2023, August 12).
- Patsnap Synapse. (2024, July 17).
- Benchchem. (2025, March 31).
- Taylor & Francis. (2024, May 20). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- Foundation Years Journal. (2009, August 15). Rimonabant.
- CARE Hospitals. (n.d.). Celecoxib: Uses, Side Effects, Dosage, Precautions & More.
- Elsevier. (2011, November 15).
- PubMed. (2007, June 15).
- PubMed. (2014, May 1). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias.
- Iraqi National Journal of Chemistry. (n.d.).
- Research and Reviews. (2024, September 25).
- Organic & Medicinal Chemistry International Journal. (n.d.).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- Scilit. (n.d.). Rimonabant: endocannabinoid inhibition for the metabolic syndrome.
- PMC - NIH. (n.d.).
- PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- Wikipedia. (n.d.). Cannabinoid receptor antagonist.
- Drug Design Org. (n.d.).
- ACS Publications. (n.d.). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry.
- Deranged Physiology. (n.d.). Sildenafil.
- Bentham Science. (n.d.).
- Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- MDPI. (2023, September 5).
- PMC. (n.d.).
- Frontiers. (2021, May 9).
- Journal of Chemical Health Risks. (2024, November 20).
- Oriental Journal of Chemistry. (2019, February 25).
- PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- MDPI. (2012, April 30).
- Der Pharma Chemica. (n.d.).
- Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles.
- PubChem - NIH. (n.d.). Sildenafil | C22H30N6O4S | CID 135398744.
- Wikipedia. (n.d.). Sildenafil.
- AZoNetwork. (2025, November 26).
- PMC. (n.d.).
- IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
- ResearchGate. (2026, February 26). Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold.
- ResearchGate. (n.d.). Structures of Sildenafil (an oral therapy drug for erectile....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. zenodo.org [zenodo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 14. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. ijrpc.com [ijrpc.com]
- 23. youtube.com [youtube.com]
- 24. asianpubs.org [asianpubs.org]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 27. CN102206182A - Method for synthesizing Rimonabant hydrochloride - Google Patents [patents.google.com]
Application Note: Development of Novel SDHI Fungicides Utilizing 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide
Executive Summary
The emergence of pathogenic resistance to classical succinate dehydrogenase inhibitors (SDHIs) necessitates the continuous evolution of agrochemical pharmacophores. While traditional SDHIs heavily rely on the pyrazole-4-carboxamide skeleton, scaffold hopping to pyrazole-5-carbohydrazides presents a highly effective strategy to overcome target-site mutations. This application note details the mechanistic rationale, chemical synthesis, and biological validation protocols for utilizing 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide as a core building block in the discovery of next-generation fungicides.
Mechanistic Rationale: Scaffold Hopping & Target Engagement
Succinate dehydrogenase (SDH, Complex II) is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. SDHIs exert their fungicidal activity by binding to the ubiquinone-binding pocket (Q-site) of the SDH complex, thereby blocking electron transfer, halting ATP production, and inducing fungal apoptosis through reactive oxygen species (ROS) accumulation[1].
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide is a highly versatile intermediate in agrochemical synthesis[2]. Utilizing this specific building block offers three distinct mechanistic advantages over traditional pyrazole-4-carboxamides:
-
Enhanced Lipophilicity: The N-ethyl and methyl substitutions on the pyrazole ring optimize the partition coefficient (LogP), facilitating superior penetration across the fungal cell wall and mitochondrial double membrane.
-
Conformational Flexibility: The extended carbohydrazide linker provides rotational freedom. This allows the molecule to adopt optimal conformations to navigate mutated SDH binding pockets, forming critical hydrogen bonds with conserved residues such as TRP173 and TYR58[1].
-
Synthetic Versatility: The terminal amine of the hydrazide moiety acts as a potent nucleophile, enabling rapid combinatorial library generation via Schiff base condensation or diacylhydrazine formation[3].
Mechanism of Action: Pyrazole-5-carbohydrazides blocking the SDH ubiquinone-binding pocket.
Chemical Synthesis Protocol
The synthesis of novel fungicidal libraries from 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide relies on a cyclocondensation or Schiff base formation approach[3].
Protocol: Synthesis of Pyrazole-5-Carbohydrazide Schiff Bases
Causality & Self-Validation: Glacial acetic acid is utilized as a mild acid catalyst to protonate the electrophilic carbonyl oxygen of the target aldehyde. This increases its electrophilicity, facilitating a rapid nucleophilic attack by the terminal amine of the carbohydrazide. The reaction is self-validating through Thin Layer Chromatography (TLC); the complete disappearance of the highly polar carbohydrazide starting material spot confirms quantitative conversion.
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 1-ethyl-3-methyl-1H-pyrazole-5-carbohydrazide in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Reagent Addition: Add 10.0 mmol of the desired substituted benzaldehyde (e.g., 4-phenoxybenzaldehyde to mimic diphenyl ether fragments known to enhance SDH affinity)[4].
-
Catalysis: Introduce 3 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring for 4–6 hours.
-
Monitoring: Monitor the reaction progress via TLC using an Ethyl Acetate:Hexane (1:2 v/v) mobile phase.
-
Isolation: Upon completion, cool the reaction mixture to 0°C in an ice bath to induce crystallization.
-
Purification: Filter the resulting precipitate under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from an ethanol/DMF mixture to yield the analytically pure target compound.
Biological Evaluation Workflows
To ensure the synthesized compounds operate via the intended mechanism, a dual-tiered biological evaluation is required: target-level validation (SDH assay) and phenotypic validation (mycelial growth assay).
End-to-end workflow for developing pyrazole-5-carbohydrazide based SDHI fungicides.
Protocol A: Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay
Causality & Self-Validation: This assay couples the SDH-mediated oxidation of succinate to the reduction of the dye 2,6-dichlorophenolindophenol (DCPIP). Because oxidized DCPIP is blue and reduced DCPIP is colorless, the rate of electron transfer can be quantified spectrophotometrically at 600 nm. A valid assay requires the negative control (DMSO vehicle) to show steady absorbance decay, while the positive control (e.g., Fluxapyroxad) must arrest the decay by >90%.
Step-by-Step Methodology:
-
Mitochondrial Extraction: Isolate mitochondria from Rhizoctonia solani mycelia using differential centrifugation (10,000 × g for 30 min at 4°C) in a sucrose-based extraction buffer.
-
Buffer Preparation: Prepare the assay buffer containing 50 mM phosphate buffer (pH 7.4), 20 mM sodium succinate, 1 mM sodium azide (to inhibit Complex IV and prevent electron leakage), and 50 μM DCPIP.
-
Pre-incubation: In a 96-well microplate, combine 180 μL of assay buffer, 10 μL of mitochondrial suspension, and 5 μL of the test compound (dissolved in DMSO). Incubate at 25°C for 10 minutes.
-
Initiation: Initiate the enzymatic reaction by adding 5 μL of 1 mM ubiquinone-2 (electron acceptor).
-
Kinetic Measurement: Immediately measure the absorbance at 600 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Calculate the inhibition rate relative to the blank control and determine the IC₅₀ using non-linear regression.
Protocol B: In Vitro Antifungal Bioassay (Mycelial Growth Rate Method)
-
Dissolve test compounds in DMSO and dilute with sterile water containing 0.1% Tween-80.
-
Mix the solutions with molten Potato Dextrose Agar (PDA) at 50°C to achieve desired final concentrations (e.g., 50, 10, 2, 0.4, 0.08 μg/mL).
-
Pour the amended PDA into Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the target pathogen (e.g., R. solani, B. cinerea).
-
Incubate at 25°C in the dark until the control mycelia reach the edge of the plate.
-
Measure the colony diameters and calculate the EC₅₀ values.
Quantitative Data & Benchmarking
Derivatives utilizing the extended pyrazole-carbohydrazide and carboxamide scaffolds have demonstrated exceptional fungicidal activity, frequently outperforming commercial standards. The table below summarizes benchmark data for optimized pyrazole-carbohydrazide/carboxamide derivatives against key agricultural pathogens[1][4].
| Compound Class / Derivative | Target Pathogen | In Vitro EC₅₀ (μg/mL) | SDH Inhibition IC₅₀ (μM) | Reference Standard | Standard EC₅₀ (μg/mL) |
| Derivative 11o (Carbohydrazide) | Rhizoctonia solani | 0.14 | N/A | Carbendazim | 0.34 |
| Derivative 11m (Carbohydrazide) | Fusarium graminearum | 0.27 | N/A | Carbendazim | 0.57 |
| Derivative 11g (Carbohydrazide) | Botrytis cinerea | 0.52 | N/A | Penthiopyrad | 0.83 |
| Compound 7d (Ether-linked) | Rhizoctonia solani | 0.046 | 3.293 | Fluxapyroxad | 0.103 |
Data Interpretation: The incorporation of flexible hydrazide and ether linkages allows these novel derivatives to achieve sub-0.1 μg/mL EC₅₀ values against R. solani, exhibiting superior target engagement (IC₅₀ = 3.293 μM) compared to commercial SDHIs like Boscalid (IC₅₀ = 7.507 μM) and Fluxapyroxad (IC₅₀ = 5.991 μM)[1].
References
-
Title : Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment | Source : Journal of Agricultural and Food Chemistry - ACS Publications | URL :[Link]
-
Title : Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors | Source : Journal of Agricultural and Food Chemistry - ACS Publications | URL :[Link]
-
Title : Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Source : MDPI | URL :[Link]
Sources
Application Note: Synthesis and Optimization of N'-[(Aryl)methylene]-1H-pyrazole-3-carbohydrazide Derivatives
Executive Summary & Pharmacological Context
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery. When functionalized as a carbohydrazide and subsequently condensed with aromatic aldehydes, it yields N'-[(aryl)methylene]-1H-pyrazole-3-carbohydrazides—a highly versatile class of Schiff bases. These compounds exhibit a broad spectrum of biological activities, including potent antibacterial and antifungal properties[1], as well as targeted DNA groove-binding capabilities critical for oncological applications[2].
This application note provides a comprehensive, self-validating protocol for synthesizing these derivatives. By comparing conventional reflux techniques[3] with modern microwave-assisted green chemistry[4], researchers can optimize yields, reduce reaction times, and ensure high-purity isolation for downstream biological assays.
Mechanistic Rationale & Causality
The synthesis is a two-step process governed by nucleophilic acyl substitution followed by acid-catalyzed imine formation. Understanding the causality behind the reagent selection is critical for troubleshooting and optimization.
-
Step 1: Hydrazinolysis. The starting material, an ethyl 1H-pyrazole-3-carboxylate derivative, is reacted with hydrazine monohydrate. Hydrazine is a potent alpha-effect nucleophile. An excess of hydrazine is utilized not only to drive the equilibrium toward the carbohydrazide product but also to prevent the formation of symmetric secondary dihydrazides[3]. Ethanol is selected as the solvent because it dissolves the ester at reflux while allowing the highly polar carbohydrazide to precipitate upon cooling.
-
Step 2: Schiff Base Condensation. The primary amine of the carbohydrazide attacks the electrophilic carbonyl carbon of an aryl aldehyde. Glacial acetic acid is introduced as a critical Brønsted acid catalyst[1]. The acid protonates the carbonyl oxygen, significantly increasing its electrophilicity. However, strict pH control (pH ~4.5–5.5) is required; excessive acidity will protonate the carbohydrazide amine, quenching its nucleophilicity and halting the reaction.
Acid-catalyzed mechanistic pathway for Schiff base condensation.
Experimental Protocols & Self-Validating Systems
Synthesis of the Precursor: 1H-pyrazole-3-carbohydrazide
-
Preparation : In a 50 mL round-bottom flask, dissolve 1.0 mmol of ethyl 1H-pyrazole-3-carboxylate (or its 5-substituted derivative) in 10 mL of absolute ethanol[3].
-
Addition : Add 2.0 mL of 80% hydrazine monohydrate dropwise under continuous stirring.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to 70–80 °C for 5–8 hours[3].
-
Isolation : Pour the hot mixture over crushed ice. Filter the resulting solid under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure carbohydrazide.
Validation Checkpoint 1: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The product will show a significantly lower Rf value than the starting ester due to increased hydrogen bonding. IR spectroscopy must confirm the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of primary/secondary amine N-H stretches at 3269–3461 cm⁻¹[3].
Synthesis of N'-[(Aryl)methylene]-1H-pyrazole-3-carbohydrazide
We present two validated methodologies depending on equipment availability and green chemistry requirements.
Method A: Conventional Reflux[1]
-
Dissolve 1.0 mmol of the synthesized 1H-pyrazole-3-carbohydrazide in 10 mL of absolute ethanol.
-
Add an equimolar amount (1.0 mmol) of the desired functionalized aromatic aldehyde.
-
Add 2–3 drops of glacial acetic acid to catalyze the reaction.
-
Maintain the mixture under reflux for 2 hours.
-
Cool the reaction to room temperature. Filter the precipitated crystalline solid, wash with cold ethanol, and dry under vacuum.
Method B: Microwave-Assisted Synthesis (Green Protocol)[4]
-
In a microwave-safe vessel, dissolve the carbohydrazide and aromatic aldehyde (1:1 molar ratio) in a bio-based solvent system (e.g., methanol or an ethyl lactate/water mixture)[4].
-
Adjust the solution to a slightly acidic pH using a catalytic drop of acetic acid.
-
Irradiate the mixture in a microwave synthesizer at 160 Watts. Monitor progress via TLC (typically complete in 3–5 minutes)[4].
-
Pour the mixture into ice-cold water to precipitate the product. Filter, wash with hot methanol, and dry. Note: This method drastically reduces reaction time and often minimizes thermal degradation byproducts.
Synthesis workflow of N'-[(aryl)methylene]-1H-pyrazole-3-carbohydrazide derivatives.
Analytical Data & Structural Verification
To ensure the trustworthiness of the synthesized library, structural verification via ¹H-NMR and IR spectroscopy is mandatory. The defining feature of successful Schiff base formation is the highly deshielded azomethine proton (N=CH) appearing as a singlet in the ¹H-NMR spectrum, typically between δ 11.20 and 11.50 ppm[1].
Table 1: Physicochemical and Spectral Data of Selected Derivatives
| Compound | Aryl Substituent (Ar) | Yield (%) | Melting Point (°C) | IR: ν (C=O) cm⁻¹ | ¹H-NMR: δ (N=CH) ppm |
| 3a | Phenyl | 75 | 250–252 | 1650 | 11.40 |
| 3b | 4-Methoxyphenyl | 78 | 260–262 | 1651 | 11.43 |
| 3c | 4-(Dimethylamino)phenyl | 81 | 259–261 | 1648 | 11.23 |
(Data summarized and adapted from Karrouchi et al.[1],[3])
Validation Checkpoint 2: In ¹H-NMR (DMSO- d6 ), the disappearance of the primary amine protons ( −NH2 ) at δ ~4.3 ppm and the emergence of the azomethine proton ( −N=CH− ) >11.0 ppm definitively confirms the conversion of the carbohydrazide to the Schiff base[1],[3].
Sources
Application Notes and Protocols: Acylation Reactions of Heterocyclic Carbohydrazides
Introduction: The Versatility of the Hydrazide Moiety in Heterocyclic Chemistry
Heterocyclic carbohydrazides are a cornerstone class of compounds in modern medicinal chemistry and drug development. These structures, which incorporate a hydrazide functional group (–CONHNH₂) appended to a heterocyclic ring, serve as pivotal building blocks for a vast array of pharmacologically active molecules. The true synthetic potential of these hydrazides is unlocked through acylation reactions. This process, which involves the introduction of an acyl (R-C=O) group, paves the way for the synthesis of N-acylhydrazones, a privileged scaffold known for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2]
The N-acylhydrazone pharmacophore (–CO–NH–N=CH–) provides a unique combination of structural features: a hydrogen bond donor (NH), a hydrogen bond acceptor (C=O), and an imine (C=N) moiety. This arrangement allows for diverse and high-affinity interactions with various biological targets.[3][4] Furthermore, the acylation step is critical as it can modulate the lipophilicity, metabolic stability, and electronic properties of the parent molecule, thereby fine-tuning its therapeutic efficacy. A prime example is the acylation of the antitubercular drug isoniazid, a process that has been extensively studied to understand both its metabolism and the potential for creating more potent derivatives.[5][6][7]
This guide provides an in-depth exploration of the acylation reactions of heterocyclic carbohydrazides, detailing the underlying mechanisms, key experimental considerations, and step-by-step protocols for researchers in organic synthesis and drug discovery.
Part 1: The Acylation Reaction: Mechanisms and Methodologies
The acylation of a heterocyclic carbohydrazide is a nucleophilic acyl substitution reaction. The terminal nitrogen atom (–NH₂) of the hydrazide moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The choice of acylating agent is a critical parameter that dictates the reaction conditions and potential side reactions.
Core Mechanism with Acid Chlorides and Anhydrides
Acid chlorides and anhydrides are highly reactive acylating agents that facilitate rapid and often high-yielding reactions. The general mechanism involves a nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the carbohydrazide attacks the electrophilic carbonyl carbon of the acid chloride or anhydride. This forms a tetrahedral intermediate.[8]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (chloride ion for acid chlorides, or a carboxylate ion for anhydrides).
-
Deprotonation: A base, often a tertiary amine like triethylamine or pyridine added to the reaction, removes a proton from the newly acylated nitrogen, yielding the neutral N-acylhydrazide and a salt byproduct. The base is crucial to neutralize the HCl or carboxylic acid generated, which would otherwise protonate and deactivate the starting hydrazide.[9]
Caption: Competing pathways of mono- and di-acylation.
Acylation with Carboxylic Acids
Direct acylation using a carboxylic acid is less straightforward as the acid can protonate the hydrazide, diminishing its nucleophilicity. However, this reaction can occur, particularly when the carboxylic acid is used as a solvent or catalyst.
-
Side Reactions: In peptide synthesis, where hydrazides are used to form peptide azides, the use of acetic or formic acid as a solvent can lead to unwanted N-acetylation or N-formylation. [1][10][11]Studies have shown that formylation is a significantly faster side reaction than acetylation. [1][12][10]* Coupling Agents: To facilitate direct acylation with carboxylic acids under controlled conditions, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxybenzotriazole (HOBt) are employed. This approach first activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the hydrazide. [13][14]This method is advantageous as it proceeds under mild conditions and avoids the formation of harsh acidic byproducts. [14]
Part 2: Application Notes - The Synthetic Utility of Acylated Carbohydrazides
The primary application of acylated heterocyclic carbohydrazides is their role as stable intermediates for the synthesis of N-acylhydrazones. The subsequent condensation reaction with an aldehyde or ketone is typically a straightforward and high-yielding transformation.
Caption: Two-step workflow from carbohydrazide to N-acylhydrazone.
This two-step sequence allows for immense molecular diversity. A single heterocyclic carbohydrazide can be acylated with various acylating agents (R¹-CO-X) and then condensed with a library of aldehydes and ketones (R²R³-C=O) to rapidly generate a large number of structurally diverse N-acylhydrazone final products for biological screening. This combinatorial approach is highly valuable in lead generation and optimization phases of drug discovery.
Part 3: Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common acylation reactions of heterocyclic carbohydrazides.
Protocol 1: General Procedure for N-Acylation using an Acid Chloride
This protocol describes the mono-acylation of a generic heterocyclic carbohydrazide, with an emphasis on controlling the formation of the di-acylated byproduct.
Materials:
-
Heterocyclic carbohydrazide (1.0 eq)
-
Acyl chloride (0.95 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.1 eq)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for reaction and workup
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic carbohydrazide (1.0 eq) and anhydrous DCM. Stir the suspension or solution at room temperature until the solid is fully dissolved, if possible.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the cooled mixture and stir for 5-10 minutes.
-
Acyl Chloride Addition: Dissolve the acyl chloride (0.95 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-30 minutes using a syringe or dropping funnel. Causality: Slow addition is critical to maintain a low concentration of the acylating agent, which minimizes the di-acylation side reaction. [12]5. Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any excess acid chloride and the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude N-acylhydrazide can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Acetylation of Isoniazid with Acetic Anhydride
This protocol is adapted from optimized procedures for the synthesis of acetylisoniazid (Ac-INH), the primary metabolite of isoniazid. [5][6][15] Materials:
-
Isoniazid (INH)
-
Acetic anhydride
-
Water bath or heating mantle
-
Magnetic stirrer and stir bar
-
Beaker or round-bottom flask
Procedure:
-
Reactant Mixture: In a suitable flask, combine isoniazid and acetic anhydride.
-
Heating: Place the flask in a pre-heated water bath set to 60 °C. [5][15]3. Reaction: Stir the reaction mixture at 60 °C for 30 minutes. This temperature and time have been identified as optimal for maximizing the yield of acetylisoniazid. [15]4. Cooling and Precipitation: After 30 minutes, remove the flask from the heat and allow it to cool to room temperature. Then, place it in an ice bath to facilitate the precipitation of the product.
-
Isolation: Collect the white crystalline product by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any unreacted starting materials and acetic acid byproduct.
-
Drying: Dry the purified acetylisoniazid product in a desiccator or a vacuum oven.
Data Presentation: Optimization of Isoniazid Acetylation
The following table summarizes the effect of reaction conditions on the yield of acetylisoniazid, demonstrating the importance of optimizing experimental parameters.
| Temperature (°C) | Time (min) | Yield (%) | Reference |
| 30 | 30 | ~65 | [15] |
| 40 | 30 | ~75 | [15] |
| 50 | 30 | ~85 | [15] |
| 60 | 30 | ~95 | [15] |
| 70 | 30 | ~90 | [15] |
| 80 | 30 | ~88 | [15] |
Conclusion
The acylation of heterocyclic carbohydrazides is a fundamental and powerful transformation in synthetic organic and medicinal chemistry. By carefully selecting the acylating agent and controlling reaction parameters such as stoichiometry and temperature, researchers can efficiently synthesize mono-acylhydrazides while minimizing the formation of di-acylated byproducts. These intermediates are readily converted into N-acylhydrazones, providing rapid access to large libraries of compounds for drug discovery and development. The protocols and principles outlined in this guide offer a robust framework for the successful application of these reactions in a research setting.
References
-
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. [Link]
- BenchChem. (2025). Side reactions of pivalic acid hydrazide with electrophiles.
- Baashen, M. A. (2021). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. Current Organic Chemistry, 25(12), 1394-1403.
-
Kawasaki, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]
- ResearchGate. (n.d.). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations | Request PDF.
- ResearchGate. (2025). Synthetic methodologies for the construction of N,N'-diacylhydrazines: a comprehensive review | Request PDF.
- Hojo, K., et al. (2025). Acylation of Hydrazides with Acetic Acid and Formic Acid.
-
Wang, Z., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. PMC. [Link]
- ResearchGate. (n.d.). Scheme (1). Synthesis of diacylhydrazines 5a-i.
- SciSpace. (n.d.).
- LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts.
- ResearchGate. (n.d.). Catalytic Site-Selective Acylation of Carbohydrates Directed by Cation-n Interaction | Request PDF.
- Gore, R. P., et al. (2011). A review on N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
- Tang, W., et al. (2017). Catalytic Site-Selective Acylation of Carbohydrates Directed by Cation-n Interaction. Journal of the American Chemical Society, 139(12), 4346-4349.
- ResearchGate. (n.d.). Yield of acetyl isoniazid (%) at various temperature variations in 30 min of heating.
- Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- ResearchGate. (n.d.). Proposed mechanism for acyl hydrazide. | Download Scientific Diagram.
- Wang, Q., et al. (2022). Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. Organic Letters, 24(19), 3533–3537.
- SciSpace. (n.d.). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace.
- Myers, A. G., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Letters, 4(25), 4479-4481.
- Muchtaromah, B., et al. (2018). Pilot Study of Isoniazid Acetylation in Melanesian Healthy Subject from Indonesia. Journal of Young Pharmacists.
- Li, Z., et al. (2025).
- Muchtaromah, B., et al. (2018). Pilot study of isoniazid acetylation in melanesian healthy subject from Indonesia. Journal of Young Pharmacists.
- ResearchGate. (n.d.). (a) N-Acylation by using coupling reagents on carboxylic acids. (b)...
- Journal of Young Pharmacists. (2018). Pilot Study of Isoniazid Acetylation in Melanesian Healthy Subject from Indonesia. Journal of Young Pharmacists.
- Unissa, A. N., et al. (2020). Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis. PMC.
- MDPI. (2016).
Sources
- 1. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholar.ui.ac.id [scholar.ui.ac.id]
- 7. Acetylation of Isoniazid Is a Novel Mechanism of Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide
Welcome to the advanced technical support and troubleshooting center for the synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide . This compound is a critical building block in the development of novel agrochemicals and pharmaceuticals, notably recognized for its role in synthesizing potent herbicidal agents targeting Brassica campestris (1)[1].
Synthesizing highly substituted pyrazole carbohydrazides presents unique challenges, primarily concerning regioselectivity during the pyrazole ring formation and chemoselectivity during the hydrazinolysis of the ester precursor. This guide provides field-proven protocols, mechanistic insights, and data-driven troubleshooting to ensure high-yield, high-purity synthesis.
Synthetic Workflow & Mechanistic Pathways
The synthesis fundamentally relies on a two-phase approach: a Knorr-type cyclocondensation to build the pyrazole core, followed by a nucleophilic acyl substitution (hydrazinolysis) to convert the ester to the target carbohydrazide (2)[2].
Workflow and divergence pathways for 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide synthesis.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; specific observable milestones (color changes, precipitation) act as built-in quality control checks before proceeding to the next step.
Phase 1: Synthesis of Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
-
Causality: Methylhydrazine is asymmetric. The more nucleophilic terminal nitrogen ( NH2 ) preferentially attacks the more electrophilic ketone carbonyl of ethyl 2,4-dioxohexanoate, while the secondary nitrogen ( NHCH3 ) condenses with the ester-adjacent carbonyl. Temperature control is vital to prevent thermodynamic equilibration to the undesired regioisomer.
-
Preparation: Dissolve 1.0 eq of ethyl 2,4-dioxohexanoate in anhydrous ethanol (0.5 M concentration) and cool to 0 °C under an inert argon atmosphere.
-
Addition: Dropwise add 1.1 eq of methylhydrazine over 30 minutes. Validation Check: The solution will transition from colorless to pale yellow, indicating initial hydrazone formation.
-
Cyclization: Slowly warm the reaction to room temperature, then heat to 60 °C for 4 hours.
-
Isolation: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the major regioisomer. Validation Check: TLC should show a dominant spot (major isomer) and a faint trailing spot (minor isomer).
Phase 2: Hydrazinolysis to Target Carbohydrazide
-
Causality: Hydrazine is a potent nucleophile due to the α -effect, but the ester carbonyl of the pyrazole is sterically hindered and electronically deactivated by the adjacent electron-rich heterocycle. A large excess of hydrazine and extended reflux are required to drive the equilibrium forward (3)[3].
-
Reaction Setup: Dissolve the purified ester (1.0 eq) in absolute ethanol (0.2 M).
-
Reagent Addition: Add 5.0 eq of 80-100% hydrazine hydrate. Critical Note: Do not use <64% hydrazine solutions, as the excess water promotes competitive ester hydrolysis.
-
Reflux: Heat the mixture to 80 °C (reflux) for 12-16 hours. Validation Check: Monitor via TLC. The starting ester spot must completely disappear. The product will stay near the baseline in standard non-polar solvent systems.
-
Crystallization: Remove 70% of the ethanol under reduced pressure. Cool the concentrated solution to 4 °C. Validation Check: White to off-white needle-like crystals of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide should precipitate.
-
Filtration: Filter and wash with ice-cold ethanol, then dry under high vacuum.
Quantitative Data: Hydrazinolysis Optimization
To demonstrate the causality of reaction parameters on chemoselectivity, the following table summarizes the optimization of the hydrazinolysis step.
| Temperature (°C) | Hydrazine Hydrate (eq) | Solvent | Time (h) | Yield (%) | Primary Impurity Identified |
| 25 (RT) | 2.0 | Absolute EtOH | 24 | < 10 | Unreacted Ester |
| 80 (Reflux) | 1.5 | Absolute EtOH | 16 | 42 | Unreacted Ester |
| 80 (Reflux) | 5.0 | Absolute EtOH | 12 | 89 | None (Clean Conversion) |
| 80 (Reflux) | 5.0 | 50% Aqueous EtOH | 12 | 31 | Pyrazole-5-carboxylic acid |
| 110 (Sealed) | 5.0 | Absolute EtOH | 6 | 65 | Hydrazine degradation products |
Troubleshooting & FAQs
Q1: My pyrazole core synthesis resulted in a 1:1 mixture of regioisomers. How do I force the formation of the 3-ethyl-1-methyl isomer? A: Regioselectivity in the Knorr pyrazole synthesis is governed by the differential electrophilicity of the two carbonyls and the differential nucleophilicity of the hydrazine nitrogens (2)[2]. If you are seeing a 1:1 mixture, your reaction is likely under thermodynamic control (too hot, too fast).
-
Fix: Ensure the initial addition of methylhydrazine is done at 0 °C over an extended period. The kinetic product (where the NH2 attacks the more sterically accessible, more electrophilic ketone carbonyl) is your desired pathway.
Q2: During hydrazinolysis, my ester is disappearing, but I am isolating 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid instead of the carbohydrazide. Why? A: This is a classic chemoselectivity failure caused by competitive hydrolysis. Hydrazine hydrate is hygroscopic. If your hydrazine reagent has degraded or absorbed ambient moisture, the hydroxide ions generated in the basic medium will hydrolyze the ester faster than the hydrazine can attack it.
-
Fix: Use fresh, high-purity hydrazine hydrate (preferably 100%, though 85% can work if the solvent is strictly anhydrous). Switch your solvent to absolute ethanol and ensure your glassware is oven-dried.
Q3: The final carbohydrazide product is an oil instead of a solid. How do I induce crystallization? A: Carbohydrazides can easily trap solvent molecules (especially ethanol or water) via extensive hydrogen bonding, forming stubborn oils.
-
Fix: Trituration is highly effective here. Dissolve the oil in a minimal amount of warm ethyl acetate, then slowly add cold hexanes dropwise until the solution becomes cloudy. Scratch the inside of the flask with a glass rod to provide nucleation sites. Cool to -20 °C overnight.
Q4: How do I safely quench the excess hydrazine hydrate after the reaction? A: Hydrazine is highly toxic, carcinogenic, and environmentally hazardous. Never dispose of unreacted hydrazine down the drain.
-
Fix: Dilute the mother liquor with water and slowly add a dilute solution of sodium hypochlorite (household bleach) in an ice bath under a fume hood. The bleach will safely oxidize the hydrazine into inert nitrogen gas and water. Wait until bubbling ceases before standard disposal.
References
-
He, H.-Q., Lie, X.-H., Weng, J.-Q., & Tan, C.-X. (2017). Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. Letters in Drug Design & Discovery. 1
-
Benchchem Technical Support. Troubleshooting the reaction mechanism of pyrazole formation. 2
-
Benchchem Technical Support. Pyrazine Carbohydrazide Synthesis: Technical Support Center. 3
Sources
Technical Support Center: Purification of Pyrazole Carbohydrazide Products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation and purification of pyrazole carbohydrazides. These compounds are highly valuable intermediates in drug development and agrochemistry, typically synthesized via the hydrazinolysis of pyrazole carboxylate esters[1].
Because the carbohydrazide moiety (-CONHNH₂) is highly polar and prone to extensive hydrogen bonding, standard purification techniques often require mechanistic adjustments. This guide is designed to troubleshoot common experimental issues, explain the chemical causality behind our recommendations, and provide self-validating protocols to ensure the highest scientific integrity of your final product.
Part 1: Troubleshooting & FAQs
Q1: My pyrazole carbohydrazide product is heavily contaminated with unreacted hydrazine. How do I effectively remove it without degrading my product? Causality: During synthesis, hydrazine hydrate is typically used in a 2-to-5-fold molar excess to drive the nucleophilic acyl substitution to completion and prevent the formation of symmetric diacylhydrazines[2]. Because hydrazine is highly miscible in polar solvents, it often co-precipitates or remains trapped in the crystal lattice of the product. Solution: Hydrazine is highly water-soluble. If your pyrazole carbohydrazide precipitates upon cooling or pouring the reaction mixture onto crushed ice, simple vacuum filtration followed by exhaustive washing with cold distilled water is highly effective[1][3]. For residual traces, recrystallization from ethanol or methanol disrupts the hydrogen-bonding network trapping the hydrazine, allowing it to remain dissolved in the mother liquor[2][3].
Q2: Instead of a solid precipitate, my reaction yielded a viscous oil or gum. How can I induce crystallization? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates in the presence of high-boiling solvents (like DMF) or when significant unreacted ester starting material acts as a plasticizer, suppressing the melting point of the mixture[4]. The strong intermolecular hydrogen bonds of the carbohydrazide cannot overcome the entropy of the mixed solvent/impurity system. Solution: First, ensure all reaction solvents are removed under reduced pressure. Triturate the crude oil with a cold, non-polar solvent like diethyl ether or hexane. The non-polar solvent extracts the lipophilic unreacted ester while forcing the highly polar carbohydrazide into a rigid crystalline lattice[5].
Q3: TLC indicates a mixture of the desired carbohydrazide and the starting pyrazole carboxylate ester. Recrystallization isn't separating them. What is the next step? Causality: Co-crystallization occurs when the ester and the hydrazide share similar solubility profiles in the chosen solvent, or if the reaction conversion was too low, overwhelming the purification capacity of a single recrystallization step. Solution: Transition to silica gel column chromatography. The carbohydrazide is significantly more polar due to the terminal -NH₂ group. Use a gradient elution system: start with a non-polar eluent (e.g., Petroleum Ether:Ethyl Acetate) to elute the unreacted ester, then gradually increase polarity (e.g., adding Methanol) to elute the pure pyrazole carbohydrazide[4][6].
Part 2: Self-Validating Experimental Protocols
To guarantee reproducibility, every purification workflow must contain built-in validation checkpoints.
Protocol A: Self-Validating Recrystallization
This protocol is ideal for crude solids containing minor impurities (e.g., trace hydrazine or colored byproducts)[1][4].
-
Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol (or methanol)[2][3].
-
Self-Validation Checkpoint: The solution must become completely transparent. If insoluble particulates remain at a rolling boil, perform a hot gravity filtration to remove inorganic salts or polymeric byproducts before proceeding.
-
-
Controlled Cooling: Remove the flask from the heat source and allow the solution to cool slowly to room temperature undisturbed.
-
Causality: Slow cooling allows the thermodynamic formation of a highly ordered crystal lattice, which naturally excludes impurities. Rapid cooling ("crashing out" in an ice bath immediately) traps impurities within crystal defects.
-
-
Harvesting: Once crystallization ceases at room temperature, chill the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield. Filter under vacuum and wash the filter cake with ice-cold ethanol to displace the surface mother liquor.
-
Drying & Verification: Dry the crystals under vacuum at 40 °C for 4 hours.
-
Self-Validation Checkpoint: Determine the melting point. A sharp melting point range (≤ 2 °C variance) validates high purity. For example, pure 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide exhibits a sharp melting point of 172–175 °C[4].
-
Protocol B: Silica Gel Column Chromatography
Use this protocol for complex mixtures, oils, or when starting material conversion is incomplete[4][5].
-
Column Preparation: Prepare a slurry of silica gel (230–400 mesh) in Chloroform. Pack the column under gentle pressure, ensuring a flat, bubble-free bed.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of Chloroform. If the mixture is poorly soluble, pre-absorb it onto a small amount of silica gel, dry it to a powder, and dry-load it onto the column head[4].
-
Gradient Elution: Begin elution with 100% Chloroform to flush out non-polar impurities and unreacted esters. Monitor fractions via TLC. Gradually introduce Methanol (up to 5–10% v/v) to elute the highly polar pyrazole carbohydrazide[6].
-
Verification: Pool fractions containing the single product spot and evaporate the solvent under reduced pressure.
-
Self-Validation Checkpoint: Verify purity via ¹H-NMR. The successful isolation of the carbohydrazide is confirmed by the presence of characteristic broad singlets for the -NH (approx. 9.0–10.0 ppm) and -NH₂ (approx. 4.0–5.0 ppm) protons, which disappear upon D₂O exchange[5].
-
Part 3: Quantitative Data Presentation
The following table summarizes the expected performance metrics of the discussed purification techniques to help you select the optimal method for your specific crude mixture.
| Purification Method | Target Impurity Removed | Typical Yield Recovery | Purity Achieved | Scalability | Time Required |
| Cold Water/EtOH Wash | Excess Hydrazine, Salts | 85% – 95% | 80% – 90% | Excellent | < 1 Hour |
| Trituration (Ether/Hexane) | Residual Solvents, Trace Esters | 75% – 85% | 85% – 92% | Good | 1 – 2 Hours |
| Recrystallization (EtOH) | Trace Hydrazine, Colorants | 60% – 80% | > 98% | Excellent | 4 – 12 Hours |
| Column Chromatography | Unreacted Esters, Side-products | 50% – 70% | > 99% | Poor | 6 – 24 Hours |
Part 4: Decision Workflow Visualization
To streamline your laboratory process, follow this logical decision tree for purifying crude pyrazole carbohydrazide mixtures.
Workflow for the purification of crude pyrazole carbohydrazide mixtures.
Part 5: References
-
Title: New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Corrosion Inhibition Effect of Pyrazole Carbohydrazide Inhibitor for AA 8088 in 1M H2SO4 Solution Source: International Online Medical Council (IOMC) URL: [Link]
-
Title: Synthesis and Herbicidal Activity of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide Derivatives Source: International Journal of Advanced Research (IJAR) URL: [Link]
-
Title: Synthesis, Optical Properties, and Characterization of New Soluble Pyrazole–Carbohydrazide Derivatives Source: ConnectSci URL: [Link]
-
Title: Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes Source: MDPI URL: [Link]
Sources
- 1. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iomcworld.com [iomcworld.com]
- 4. journalijar.com [journalijar.com]
- 5. mdpi.com [mdpi.com]
- 6. connectsci.au [connectsci.au]
improving the yield of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate
Welcome to the Technical Support Center for the synthesis and optimization of ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the fundamental chemical causality behind common bottlenecks—specifically regioselectivity and conversion rates—ensuring your workflows are robust, scalable, and self-validating.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My direct condensation of ethyl 2,4-dioxohexanoate with methylhydrazine is yielding a complex mixture and low target yield. Why is this happening, and how can I fix it? A1: This is a classic regioselectivity issue. Methylhydrazine is an ambident nucleophile. When it reacts with an unsymmetrical 1,3-dicarbonyl like ethyl 2,4-dioxohexanoate, steric and electronic factors compete, leading to a mixture of the 1,3,5-isomer (your target) and the 1,5,3-isomer [4]. The Fix: Abandon the direct route. Instead, adopt a stepwise approach. First, react ethyl 2,4-dioxohexanoate with hydrazine hydrate to form the intermediate ethyl 3-ethyl-1H-pyrazole-5-carboxylate. This intermediate can then be regioselectively methylated. This stepwise method bypasses the initial competing transition states, significantly improving the final yield [1].
Q2: The traditional N-methylation step uses highly toxic dimethyl sulfate. Are there greener alternatives that maintain or improve the yield? A2: Yes. You can replace dimethyl sulfate or methyl iodide with Dimethyl Carbonate (DMC) . By reacting the intermediate ethyl 3-ethyl-1H-pyrazole-5-carboxylate with DMC in the presence of Sodium Hydride (NaH) in Dimethylformamide (DMF), the saturated nitrogen atom on the pyrazole ring acts as a strong nucleophilic center. It attacks the methyl group of DMC, yielding the target compound with an atomic yield of up to 90% while eliminating highly toxic byproducts [2].
Q3: How can I definitively validate that the methylation occurred at the correct nitrogen (N1) position? A3: Structural verification is critical here. While Thin Layer Chromatography (TLC) will confirm the consumption of the starting material, it cannot confirm regiochemistry. You must use Nuclear Magnetic Resonance (NMR). For the correct N1-methyl isomer (ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate), a distinct singlet corresponding to the N-CH₃ group will appear around 3.8–4.1 ppm in the ¹H NMR spectrum. The complete disappearance of the broad N-H peak further validates the success of the reaction [3].
Part 2: Experimental Workflows & Logic
Logical workflow comparing direct vs. stepwise pyrazole synthesis.
Self-Validating Protocol: Stepwise Synthesis
Phase 1: Synthesis of the Pyrazole Intermediate
-
Reaction Setup: Dissolve ethyl 2,4-dioxohexanoate (ethyl propionylpyruvate) in ethanol (or dichloroethane).
-
Addition: Cool the mixture in an ice-water bath (20°C). Slowly add an equimolar amount of hydrazine hydrate dropwise to control the exothermic condensation [1].
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Isolation: Remove the solvent under reduced pressure. Wash the crude product with cold water and dry to obtain ethyl 3-ethyl-1H-pyrazole-5-carboxylate.
-
Validation Checkpoint: The intermediate should precipitate cleanly. LC-MS should confirm the exact mass of the unmethylated pyrazole, and ¹H NMR must show a broad N-H peak.
Phase 2: Regioselective N-Methylation
-
Deprotonation: In a dry three-necked flask under inert atmosphere, dissolve 50 mmol of ethyl 3-ethyl-1H-pyrazole-5-carboxylate in 20 mL of anhydrous DMF. Add 0.8 g of 60% NaH in small batches [2].
-
Methylation: Once gas evolution ceases, add 200 mmol of Dimethyl Carbonate (DMC).
-
Heating: Heat the reaction mixture to 80–140°C and stir for 4 hours.
-
Work-up: Distill off unreacted DMC and partial DMF under reduced pressure. Pour the residue into 50 mL of water and extract three times with 20 mL of ethyl acetate.
-
Purification: Wash the combined organic phases with brine until neutral, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Vacuum distillation yields the product as a pale yellow oil [3].
-
Validation Checkpoint: The initial addition of NaH must produce visible H₂ gas evolution. If no gas is observed, your NaH is degraded, or the solvent is wet, and the reaction will fail. Post-workup ¹H NMR must show the N-CH₃ singlet at 3.8–4.1 ppm.
Troubleshooting decision tree for the N-methylation step.
Part 3: Quantitative Data Summary
The following table synthesizes the optimal stoichiometric and thermodynamic parameters required to achieve maximum yield across the two-step protocol.
| Reaction Phase | Reactant | Reagent / Catalyst (Molar Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Cyclocondensation | Ethyl 2,4-dioxohexanoate | Hydrazine hydrate (1.0 eq) | Ethanol / DCE | 20 → 80 | 4 - 6 | > 85% |
| 2. N-Methylation | Ethyl 3-ethyl-1H-pyrazole-5-carboxylate | DMC (4.0 eq), NaH (0.4 eq) | Anhydrous DMF | 80 - 140 | 4 | 86 - 90% |
Part 4: References
-
Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate (CN103508959A) , Google Patents,
-
Regioselective Synthesis of Unsymmetrical 3,5-Dialkyl-1-arylpyrazoles , ACS Publications,[Link]
Technical Support Center: Chemoselective Synthesis of 3- and 5-Pyrazolylacetates
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific regioselectivity challenges researchers face when synthesizing pyrazolylacetate derivatives. Pyrazole cores are critical in agrochemical and pharmacological drug development, but their synthesis via standard 1,3-dicarbonyl condensations often yields frustrating isomeric mixtures[1].
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure you achieve absolute chemoselectivity in your workflows.
Workflow Architecture & Regioselectivity Pathways
The fundamental challenge in pyrazolylacetate synthesis is controlling the nucleophilic attack of substituted hydrazines on asymmetric dicarbonyls. The diagram below illustrates the logical flow of our two primary chemoselective strategies: solvent-directed thermodynamic control and structurally-directed kinetic control[1].
Reaction pathways for the chemoselective synthesis of 3- and 5-pyrazolylacetates.
Diagnostic FAQ & Troubleshooting Guide
Q: Why am I getting a mixture of isomers when reacting methyl 3,5-dioxohexanoate with substituted hydrazines? A: Methyl 3,5-dioxohexanoate possesses two distinct electrophilic carbonyl centers (C-3 and C-5). Substituted hydrazines (e.g., alkyl or aryl hydrazines) contain two nitrogen atoms with differing nucleophilicities. When you run this reaction in a neutral or slightly basic solvent like methanol, the reaction operates under kinetic control[1]. The two nitrogens competitively attack both carbonyls, resulting in a mixture of 5-pyrazolylacetates (isomer 3) and 3-pyrazolylacetates (isomer 4), typically in a ~2:1 molar ratio[1].
Q: How can I selectively isolate the 3-pyrazolylacetate isomer without relying on complex chromatography? A: You must alter the electronic environment of the reaction by switching your solvent to glacial acetic acid[1]. The acidic medium differentially protonates the carbonyl groups and modulates the nucleophilicity of the hydrazine nitrogens. This shifts the reaction from standard kinetic control to a protonation-directed pathway, yielding the 3-pyrazolylacetate as the exclusive product[1].
Q: What is the most reliable method for the exclusive synthesis of 5-pyrazolylacetates? A: To completely bypass the inherent regioselectivity issues of linear 1,3-dicarbonyls, you should utilize 2,2-dimethyl-5-(1-hydroxy-3-oxobutylidene)-1,3-dioxane-4,6-dione (Compound 5)—a Meldrum's acid derivative[1]. The rigid cyclic structure and steric bulk of the dioxanedione moiety direct the initial nucleophilic attack of the hydrazine exclusively to the exocyclic carbonyl. Subsequent cyclization forces the elimination of acetone and CO₂, yielding the 5-pyrazolylacetate chemoselectively[1].
Q: How can I definitively distinguish between the 3- and 5-pyrazolylacetate isomers using NMR? A: Fully coupled ¹³C-NMR is your most reliable diagnostic tool. In the coupled spectra, the C-3 absorption will present as a double triplet (due to coupling with the adjacent methylene group of the acetate moiety). Conversely, the C-5 absorption will present as a double quartet (due to coupling with the methyl group)[1]. This distinct splitting pattern unambiguously confirms your regiochemistry[1].
Quantitative Data Summary
The following table summarizes the causal relationship between precursor selection, solvent environment, and the resulting isomeric distribution[1].
| Precursor | Hydrazine Type | Solvent Environment | Reaction Control Mechanism | Major Product Isolated | Typical Yield |
| Methyl 3,5-dioxohexanoate (1) | Substituted (Alkyl/Aryl) | Methanol (MeOH) | Kinetic | Mixture (5- & 3-isomers, ~2:1) | ~80% (Total) |
| Methyl 3,5-dioxohexanoate (1) | Substituted (Alkyl/Aryl) | Acetic Acid (AcOH) | Protonation-directed | 3-Pyrazolylacetate (4) | ~70% |
| Meldrum's Acid Derivative (5) | Substituted (Alkyl/Aryl) | Methanol (MeOH) | Steric / Electronic | 5-Pyrazolylacetate (3) | High |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been designed as self-validating systems. Built-in analytical and visual cues allow you to confirm the success of the reaction in real-time.
Protocol A: Acetic Acid-Directed Synthesis of 3-Pyrazolylacetates
Objective: Isolate the 3-isomer exclusively from a standard 1,3-dicarbonyl precursor[1]. Causality Check: Acetic acid overrides the default kinetic attack pattern by altering the protonation states of the reactants[1].
-
Preparation: Dissolve 1.0 mmol of methyl 3,5-dioxohexanoate in 1.0 mL of glacial acetic acid[1].
-
Addition: Slowly add a solution of the substituted hydrazine (1.0 mmol) dissolved in 2.0 mL of acetic acid[1].
-
Self-Validation (Visual): The reaction mixture should remain homogeneous. Monitor for exothermic behavior; control the addition rate to maintain ambient temperature.
-
-
Reaction: Stir the mixture at room temperature until completion.
-
Workup: Remove the acetic acid under reduced pressure and neutralize the residue.
-
Validation (NMR): Analyze the crude product via ¹³C-NMR.
-
Self-Validation (Analytical): The spectrum must show a double triplet for the C-3 absorption[1]. The absence of duplicate pyrazole C-4 proton signals in the ¹H-NMR confirms absolute regioselectivity.
-
Protocol B: Chemoselective Synthesis of 5-Pyrazolylacetates via Compound 5
Objective: Synthesize the 5-isomer exclusively using a Meldrum's acid derivative[1]. Causality Check: The rigid cyclic structure restricts nucleophilic attack to the exocyclic carbonyl, forcing a specific cyclization pathway accompanied by gas evolution[1].
-
Preparation: Dissolve 1.0 mmol of 2,2-dimethyl-5-(1-hydroxy-3-oxobutylidene)-1,3-dioxane-4,6-dione (Compound 5) in 1.0 mL of methanol[1].
-
Addition: Add the substituted hydrazine (1.0 mmol) dissolved in 3.0 mL of methanol[1].
-
Cyclization: Heat the reaction mixture to reflux.
-
Self-Validation (Visual): Monitor the reaction for effervescence. The evolution of CO₂ gas and the release of acetone are stoichiometric indicators of the cyclization process. Once gas evolution completely ceases, the ring-collapse is complete.
-
-
Isolation: Concentrate the solvent in vacuo to isolate the crude product.
-
Validation (NMR):
-
Self-Validation (Analytical): ¹H-NMR will show the complete disappearance of the characteristic gem-dimethyl singlet (~1.7 ppm) of the Meldrum's acid moiety, and the ¹³C-NMR will display a double quartet for the C-5 absorption, confirming full conversion to the 5-pyrazolylacetate[1].
-
References
-
Veronese, A. C., Vicentini, C. B., Manfrini, M., Mazzanti, M., Manferdini, M., & Morelli, C. F. (2000). CHEMOSELECTIVE SYNTHESIS OF 3- AND 5-PYRAZOLYLACETATES. Heterocycles, 53(6), 1285-1292.[Link]
Sources
Technical Support Center: Navigating Challenges in the N-Methylation of Pyrazole Heterocycles
Welcome to the Technical Support Center for Pyrazole N-Methylation. Designed for synthetic chemists and drug development professionals, this hub addresses the notorious regioselectivity challenges encountered when modifying pyrazole scaffolds. Below, you will find mechanistic insights, self-validating experimental protocols, and troubleshooting workflows to ensure high-fidelity synthesis of N1- and N2-methyl pyrazoles.
Section 1: Core Challenges & Causality (FAQs)
Q1: Why is the regioselective N-methylation of unsymmetric pyrazoles inherently difficult? A1: Pyrazoles possess two adjacent nitrogen atoms (N1 and N2) with nearly indistinguishable nucleophilicities and pKa values. When using traditional, sterically small methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS), the activation energy difference for attacking either nitrogen is minimal. This lack of thermodynamic or kinetic bias typically results in poor regioselectivity, often yielding inseparable 3:1 N1/N2 mixtures[1].
Q2: How do electronic and steric effects dictate the N1/N2 ratio? A2: The causality of regioselectivity lies in the microenvironment of the pyrazole ring:
-
Steric Hindrance: Bulky substituents at the C3 or C5 positions create a physical barrier. A sterically demanding methylating agent will preferentially attack the less hindered nitrogen.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF 3 , -NO 2 ) reduce the electron density of the adjacent nitrogen, making the distal nitrogen relatively more nucleophilic[2].
However, these intrinsic substrate biases are rarely enough to achieve >95:5 selectivity with standard reagents, necessitating advanced masked reagents or condition-dependent equilibrium strategies[1][3].
Section 2: Advanced Methodologies & Self-Validating Protocols
Protocol A: High N1-Selectivity via α-Halomethylsilanes (Masked Methylation)
Causality: To overcome the small steric profile of a methyl group, commercially available bench-stable α-halomethylsilanes are used as "masked" methylating agents. The massive steric bulk of the trialkylsilyl group directs alkylation exclusively to the less hindered N1 position. Subsequent protodesilylation removes the silicon moiety, leaving a pristine N-methyl group[1][4].
Step-by-Step Methodology:
-
Deprotonation: In an oven-dried flask under an inert atmosphere (N 2 /Ar), dissolve the pyrazole substrate (1.0 equiv) in anhydrous DMSO (0.2 M). Add K 2 CO 3 (2.0 equiv) and stir at room temperature for 15 minutes to generate the pyrazolide anion.
-
Alkylation: Introduce the bulky α-halomethylsilane (e.g., chloromethyltrimethylsilane, 1.5 equiv). Heat the reaction to 80 °C for 2–4 hours.
-
Self-Validation Check: Monitor by LC-MS; the mass should correspond to the heavy silylated intermediate, not the final methylated product.
-
-
Protodesilylation: Once the starting material is consumed, add a solution of TBAF (tetra-n-butylammonium fluoride, 2.0 equiv) and H 2 O (10 equiv). Reduce heat to 60 °C and stir for 2 hours. The fluoride selectively attacks the silicon atom, driving the protodesilylation via a hypervalent silicon transition state.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMSO and TBAF salts. Dry over Na 2 SO 4 , concentrate, and purify via silica gel chromatography.
Caption: Mechanistic workflow of N1-selective masked methylation via α-halomethylsilanes.
Protocol B: High N2-Selectivity via Condition-Dependent Knorr Condensation
Causality: Accessing the minor N2 isomer via direct alkylation is notoriously difficult. Instead, a de novo ring synthesis using a Knorr pyrazole condensation can be optimized. Recent Utopia Point Bayesian Optimization (UPBO) studies revealed that using basic reaction conditions (rather than traditional acid catalysis) shifts the pre-dehydration equilibrium of the hemiaminal intermediate, favoring the N2-methyl isomer upon dehydrative workup[3].
Step-by-Step Methodology:
-
Condensation: Combine the 1,3-dicarbonyl equivalent (1.0 equiv) and methylhydrazine (1.1 equiv) in a basic solvent system (e.g., incorporating tributylamine or diethylamine).
-
Equilibration: Stir the mixture at ambient temperature to allow the reversible formation of the hemiaminal intermediate. The basic environment stabilizes the N2-precursor pathway.
-
Dehydration: Induce dehydration via mild heating to lock in the pyrazole aromaticity.
-
Self-Validation Check: 1 H NMR of the crude mixture should show the N-methyl singlet shifted characteristically for the N2 isomer (typically further downfield) compared to the N1 baseline.
-
-
Purification: Isolate the N2-methyl aryl pyrazole via standard chromatographic techniques.
Section 3: Troubleshooting Guide
Issue 1: Persistent 1:1 to 3:1 mixtures of N1/N2 isomers.
-
Root Cause: The methylating agent (e.g., MeI) is too small to differentiate the steric environment of the two nitrogen atoms.
-
Solution: Switch to a masked methylating agent like an α-halomethylsilane[1]. If direct methylation is mandatory, evaluate the base. Using a bulkier base (e.g., KHMDS) or switching the counterion (e.g., Li + vs Cs + ) can alter the coordination state of the pyrazolide, subtly influencing the trajectory of the electrophile[2].
Issue 2: Incomplete protodesilylation in the masked methylation protocol.
-
Root Cause: Insufficient fluoride source or lack of a proton donor (water). The cleavage of the C-Si bond requires water to protonate the intermediate carbanion/nitrogen complex.
-
Solution: Ensure the TBAF used is a hydrate or explicitly add 10 equivalents of deionized water during the desilylation step. Increase the temperature to 60 °C if the substrate is highly electron-rich[1].
Issue 3: Loss of product during aqueous workup.
-
Root Cause: N-methyl pyrazoles, especially those lacking large hydrophobic substituents, are highly polar and can partition into the aqueous layer, particularly when removing polar aprotic solvents like DMSO.
-
Solution: Minimize aqueous wash volumes. Saturate the aqueous layer with NaCl (brine) before extraction. Alternatively, extract with a more polar organic solvent like 10% isopropanol in dichloromethane or 2-methyltetrahydrofuran.
Caption: Decision tree for selecting the appropriate pyrazole N-methylation strategy based on target isomer.
Section 4: Quantitative Data Presentation
To guide reagent selection, the following table summarizes the expected regioselectivity outcomes based on the chosen methodology and reagents.
| Methodology | Reagent / Catalyst | Typical N1:N2 Ratio | Yield Range | Primary Application |
| Traditional Alkylation | Methyl Iodide (MeI) + K 2 CO 3 | ~ 3:1 | 70 - 90% | Simple substrates where isomers are easily separable. |
| Traditional Alkylation | Dimethyl Sulfate (DMS) | ~ 3:1 | 65 - 85% | Large-scale synthesis (cost-effective, low selectivity). |
| Masked Alkylation | α-Halomethylsilanes + TBAF | 92:8 to >99:1 | 60 - 85% | High-fidelity N1-methylation of complex drug scaffolds. |
| De Novo Synthesis | Knorr Condensation (Acidic) | ~ 80:20 | 50 - 80% | Standard synthesis of N1-methyl aryl pyrazoles. |
| De Novo Synthesis | Knorr Condensation (UPBO Basic) | < 10:90 (Favors N2) | 70 - 87% | Selective synthesis of the rare N2-methyl isomer. |
Section 5: References
-
Dalton, D. M., & Yang, E. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224.[Link]
-
Hammer et al. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society.[Link]
-
Lipeeva, A. V., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI Molecules, 28(19), 6938.[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of Pyrazole Carbohydrazides
Introduction: The Versatility of the Pyrazole Carbohydrazide Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore, present in a variety of clinically used drugs.[1][2][3] The incorporation of a carbohydrazide moiety into the pyrazole scaffold gives rise to a class of compounds, pyrazole carbohydrazides, with a broad and compelling spectrum of biological activities.[1][4] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point of contemporary drug discovery efforts.[1][5][6] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to validate the biological activity of novel pyrazole carbohydrazide derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Part 1: Comparative Anticancer Activity Assessment
Pyrazole derivatives have been extensively investigated for their anticancer properties, with many demonstrating the ability to induce apoptosis and inhibit key signaling pathways in cancer cells.[7][8][9] Pyrazole carbohydrazides, in particular, have shown potent growth-inhibitory effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and liver cancer (HepG2).[1][10][11]
A crucial aspect of validating a novel pyrazole carbohydrazide is to compare its efficacy against a well-established anticancer agent. Doxorubicin, a widely used chemotherapeutic drug, serves as an excellent positive control and benchmark for such comparisons.
Experimental Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a robust and widely adopted method for screening the cytotoxic potential of novel compounds.[6][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel pyrazole carbohydrazide derivative and compare it to doxorubicin in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Novel pyrazole carbohydrazide derivative
-
Doxorubicin hydrochloride (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyrazole carbohydrazide derivative and doxorubicin in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the old medium and add 100 µL of fresh medium containing various concentrations of the test compound or doxorubicin to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| Pyrazole Carbohydrazide Derivative X | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Causality Behind Experimental Choices:
-
Cell Line Panel: Using a panel of cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity.[7][10]
-
Doxorubicin as a Control: Doxorubicin is a well-characterized cytotoxic agent, providing a stringent benchmark for the potency of the novel compound.[10]
-
MTT Assay: This assay is chosen for its reliability, high-throughput nature, and its direct correlation of mitochondrial metabolic activity with cell viability.
Visualizing the Mechanism: A Hypothetical Signaling Pathway
Many pyrazole derivatives exert their anticancer effects by inhibiting specific kinases involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs).[8][12]
Caption: Hypothetical inhibition of the CDK2 pathway by a pyrazole carbohydrazide.
Part 2: Comparative Antimicrobial Activity Assessment
The pyrazole scaffold is a constituent of several antimicrobial agents. Pyrazole carbohydrazide derivatives have also been reported to possess significant antibacterial and antifungal activities.[1][13][14] A thorough validation of a novel derivative's antimicrobial properties necessitates a comparison against standard antibiotics and antifungals.
Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion
The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of a compound. It is a qualitative or semi-quantitative method that provides a clear visual indication of growth inhibition.
Objective: To evaluate the zone of inhibition of a novel pyrazole carbohydrazide derivative against a panel of pathogenic bacteria and fungi and compare it to standard antimicrobial agents.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Novel pyrazole carbohydrazide derivative
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
Sterile cork borer (6 mm diameter)
-
Sterile swabs
-
Petri dishes
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize the appropriate agar media and pour them into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Well Creation: Create uniform wells (6 mm in diameter) in the agar using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) and the control antibiotics into the wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Data Presentation: Comparative Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
| Pyrazole Carbohydrazide Derivative Y | |
| Staphylococcus aureus | Experimental Value |
| Escherichia coli | Experimental Value |
| Candida albicans | Experimental Value |
Causality Behind Experimental Choices:
-
Choice of Microorganisms: Including both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, along with a common fungal pathogen (C. albicans), provides a broad-spectrum assessment of antimicrobial activity.[15][16]
-
Agar Well Diffusion: This method is straightforward, cost-effective for initial screening, and allows for the simultaneous testing of multiple compounds.
Visualizing the Workflow: Antimicrobial Screening
Caption: Workflow for the agar well diffusion antimicrobial assay.
Part 3: Comparative Anti-inflammatory Activity Assessment
Inflammation is a complex biological response, and pyrazole derivatives, most notably the COX-2 inhibitor celecoxib, have a rich history as anti-inflammatory agents.[17][18][19] The carrageenan-induced paw edema model in rodents is a classic and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[20][21][22]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory effect of a novel pyrazole carbohydrazide derivative by measuring the reduction of paw edema in rats and comparing it to a standard non-steroidal anti-inflammatory drug (NSAID).
Materials:
-
Wistar rats (150-200g)
-
Novel pyrazole carbohydrazide derivative
-
Indomethacin or Celecoxib (positive control)
-
1% (w/v) Carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plebysmometer
-
Oral gavage needles
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide the animals into groups (n=6): Vehicle control, Positive control (Indomethacin/Celecoxib), and Test compound groups (at various doses).
-
Compound Administration: Administer the test compound and the positive control orally by gavage one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Data Presentation: Comparative Anti-inflammatory Effect
| Treatment Group (Dose) | % Inhibition of Paw Edema |
| 1 hr | |
| Vehicle Control | 0 |
| Pyrazole Carbohydrazide Z (mg/kg) | Experimental Value |
| Indomethacin (10 mg/kg) | Experimental Value |
Causality Behind Experimental Choices:
-
Carrageenan Model: This model is well-established for screening anti-inflammatory drugs and allows for the study of different phases of inflammation.[18][20]
-
In Vivo Assay: An in vivo model is crucial for assessing the overall pharmacological effect of a compound, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.
Visualizing the Logical Flow: A Tiered Screening Approach
Caption: A logical flowchart for a tiered screening and validation process.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of the biological activities of novel pyrazole carbohydrazide derivatives. By employing robust, well-established assays and making direct comparisons to standard therapeutic agents, researchers can effectively characterize the potential of their compounds. The experimental protocols and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate clear, objective comparisons. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most promising candidates, paving the way for their potential development as next-generation therapeutics.
References
-
Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
-
Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5494. [Link]
-
Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. [Link]
-
El-Malah, A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30485-30501. [Link]
-
Gautam, A. K. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Medical Chemistry, 13(3), 1-4. [Link]
-
Yilmaz, I., et al. (2024). Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. Letters in Drug Design & Discovery, 21. [Link]
-
Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science. [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia MDPI. [Link]
-
Dias, L. R. S., & Salvador, R. R. S. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Bouziane, A., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]
-
In vitro anticancer screening of synthesized compounds. (n.d.). ResearchGate. [Link]
-
Guerrini, G., et al. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. [Link]
-
Abdel-Aziz, M., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(1), 1-13. [Link]
-
Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(16), 4949. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
-
Wang, N., et al. (2013). Development and Use a Novel combined in-vivo and in-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. Brieflands. [Link]
-
Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-11. [Link]
-
Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 6(3), 2770-2785. [Link]
-
Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 11(5), 763-771. [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). [Link]
-
El-Sawy, E. R., et al. (2012). Synthesis and antimicrobial evaluation of some pyrazole derivatives. R Discovery. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Chemistry Reviews Letters, 8, 867-882. [Link]
-
Jayashankar, B., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. ISRN Organic Chemistry, 2013, 739034. [Link]
-
Discovery of novel anti-inflammatory drug-like compounds by. (n.d.). REDI - CEDIA. [Link]
-
Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Journals. [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis. [Link]
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meddocsonline.org [meddocsonline.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. eurekaselect.com [eurekaselect.com]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative Application Guide: 3-Ethyl-1-methyl-1H-pyrazole-5-carbohydrazide vs. Alternative Pyrazole Scaffolds
As a Senior Application Scientist in heterocyclic chemistry, selecting the correct molecular scaffold is the most critical decision in early-stage drug discovery and agrochemical development. The pyrazole nucleus is a privileged pharmacophore, but its biological efficacy is highly dependent on its substitution pattern[1].
This guide provides an objective, data-driven comparison between 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide (EMP-CH) and other prominent pyrazole alternatives. By analyzing structural causality, synthetic versatility, and comparative efficacy, we establish a framework for integrating these scaffolds into your research pipelines.
Structural Causality: Why Scaffold Substitutions Matter
The biological activity of pyrazole derivatives is dictated by their steric profile, lipophilicity (logP), and tautomeric stability[2]. EMP-CH (CAS 198757-17-4) offers a unique physicochemical balance compared to its structural cousins[3].
-
N1-Methylation (Conformational Locking): Unsubstituted 1H-pyrazoles undergo rapid annular tautomerization, which complicates Structure-Activity Relationship (SAR) studies and can lead to promiscuous off-target binding[2]. The N1-methyl group in EMP-CH permanently locks the tautomeric state, ensuring a rigid, predictable 3D conformation that enhances target specificity.
-
C3-Ethyl vs. C3-Aryl/Methyl (Tuning Lipophilicity): The C3-ethyl group provides a precisely tuned partition coefficient. It is more lipophilic than a standard methyl group, enhancing cuticular penetration in plants (crucial for herbicides) and membrane permeability in cells. However, it avoids the extreme steric bulk and hydrophobicity of a C3-aryl group, which often plummets aqueous solubility during drug formulation[3].
-
C5-Carbohydrazide vs. C3-Carbohydrazide: The C5-carbohydrazide acts as a highly reactive nucleophilic anchor for synthesizing diacylhydrazines, hydrazones, and fused heterocyclic rings[4]. Unlike C3-carbohydrazides (found in CB1 antagonists like Rimonabant), the C5 position alters the electronic distribution and spatial vector of the hydrogen-bond donors/acceptors, shifting the primary application domain toward agrochemicals and oncology[1].
Comparative Performance Data
To objectively evaluate EMP-CH against alternative scaffolds, we must look at their performance across different biological domains.
Table 1: Physicochemical & Structural Comparison of Pyrazole Scaffolds
| Scaffold Class | Key Substituents | Physicochemical Impact | Primary Biological Domain | Representative Derivative |
| EMP-CH | C3-Ethyl, N1-Methyl | Moderate logP, locked tautomer, balanced solubility. | Agrochemicals (Herbicides) | 4-chloro-N'-(aryloxyacetyl)-EMP-CH[5] |
| 3-Aryl-1H-pyrazole-5-CH | C3-Aryl, N1-H | High lipophilicity, π−π stacking, tautomeric. | Oncology (A549 Lung Cancer) | 1-arylmethyl-3-aryl-pyrazole-5-CH[6] |
| 3-(1H-indol-3-yl)-pyrazole-5-CH | C3-Indole, N1-H | Bulky, extensive hydrogen bonding network. | Oncology (HepG-2, BT474) | Indole-pyrazole-5-carboxamides[2] |
| Pyrazole-3-CH | C5-Aryl, N1-Aryl | Very high lipophilicity, altered dipole vector. | CNS (CB1 Receptor Antagonists) | Rimonabant (SR141716)[1] |
Table 2: Comparative Efficacy Metrics
| Scaffold Derivative | Target Organism / Cell Line | Concentration / Dose | Efficacy Metric | Reference |
| EMP-CH Derivative (Compound 6l) | Brassica campestris (Dicotyledon) | 200 μg/mL | 100% Growth Inhibition | 5[5] |
| 3-Aryl-1-arylmethyl-CH | A549 Lung Cancer Cells | - | IC50 = 49.85 μM | 6[6] |
| 3-(1H-indole-3-yl)-CH | HepG-2 Liver Cancer Cells | - | IC50 = 0.71 μM | 2[2] |
Experimental Workflows (Self-Validating Systems)
To utilize EMP-CH effectively, researchers must employ rigorous synthetic and biological evaluation protocols. The following methodologies are designed with built-in validation checks to ensure data integrity.
Protocol A: Synthesis of Herbicidal N'-Acyl-EMP-CH Derivatives
Causality: The primary amine of the carbohydrazide moiety is a strong nucleophile. Acylation with aryloxyacetyl chlorides yields diacylhydrazines, which are known to disrupt critical plant enzymatic pathways[5].
-
Preparation: Dissolve 1.0 equivalent of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide in anhydrous Dichloromethane (DCM).
-
Scavenging: Add 1.2 equivalents of Triethylamine (TEA). Rationale: TEA acts as an acid scavenger to neutralize the HCl byproduct. Without TEA, the HCl would protonate the carbohydrazide, quenching its nucleophilicity and halting the reaction.
-
Thermal Control: Cool the reaction vessel to 0°C using an ice bath. Rationale: Acylation is highly exothermic; lower temperatures prevent the formation of unwanted di-acylated side products.
-
Addition & Reaction: Dropwise add 1.05 equivalents of 2-(2,4-dichlorophenoxy)acetyl chloride. Stir at room temperature for 4-6 hours.
-
Validation Check (Self-Validating Step): Analyze the crude mixture via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The disappearance of the highly polar EMP-CH spot (low Rf) and the appearance of a less polar product spot (higher Rf) confirms successful acylation.
-
Purification: Wash the organic layer with saturated NaHCO3 and brine, dry over MgSO4, concentrate under reduced pressure, and recrystallize from ethanol.
Protocol B: High-Throughput Herbicidal Bioassay (Brassica campestris)
Causality:Brassica campestris serves as an ideal, rapid-growth dicotyledon model to evaluate the disruption of plant cell division and elongation caused by pyrazole derivatives[5].
-
Formulation: Dissolve the purified derivative from Protocol A in Dimethylformamide (DMF) to achieve a 1% v/v final solvent concentration. Dilute with distilled water containing 0.1% Tween-80 to a final compound concentration of 200 μg/mL. Rationale: Tween-80 acts as a surfactant, mimicking agricultural adjuvants required to penetrate the waxy plant cuticle.
-
Inoculation: Place sterile filter paper in 90 mm Petri dishes and saturate with 5 mL of the test solution. Evenly distribute 15-20 surface-sterilized Brassica campestris seeds per dish.
-
Incubation: Incubate in a growth chamber at 25±1°C with a 12h light/12h dark photoperiod for 7 days.
-
Validation Check (Self-Validating Step): A blank control dish (Water + 1% DMF + 0.1% Tween-80) MUST be run in parallel. The control must exhibit normal, unimpeded root and stem growth (>30mm). If control growth is stunted, either the seed batch is non-viable or the solvent concentration is toxic, invalidating the entire assay.
-
Quantification: Measure root and stem lengths of the test group against the control to calculate the exact Inhibition Rate (%).
Visualization of Synthetic Divergence
The true value of EMP-CH lies in its synthetic versatility. The diagram below maps the divergent pathways utilized to generate distinct classes of bioactive agents from this single core scaffold.
Figure 1: Divergent synthetic pathways of the 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide scaffold.
References
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest Source: PMC (nih.gov) URL:[Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives Source: Bentham Science URL: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (nih.gov) URL:[Link]
-
Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives Source: ResearchGate URL:[Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
A Comparative Guide to the Biological Activity of 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Among the vast chemical space of pyrazole derivatives, analogs of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive comparison of the biological performance of these analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction to 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carbohydrazide and its Therapeutic Potential
The core structure, 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide, features a five-membered heterocyclic pyrazole ring substituted with ethyl and methyl groups, and a carbohydrazide moiety at position 5. This arrangement of functional groups provides a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties. The carbohydrazide group, in particular, is a key pharmacophore that can participate in various biological interactions, contributing to the diverse bioactivities observed in its analogs. These derivatives have shown promise in several key therapeutic areas, which will be the focus of this comparative guide.
Comparative Analysis of Biological Activities
The biological activity of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide analogs is profoundly influenced by the nature and position of substituents on the pyrazole ring and the carbohydrazide moiety. This section provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by available quantitative data.
Anticancer Activity
Analogs of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide have demonstrated significant potential as anticancer agents, with studies revealing their ability to inhibit the growth of various cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and interference with key signaling pathways crucial for cancer cell survival and proliferation.
Table 1: Comparative Anticancer Activity (IC50 values in µM) of Selected Pyrazole Carbohydrazide Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| Analog A | A549 (Lung) | 5.35 | 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative with a 1,3,4-thiadiazine moiety. The presence of the thiadiazine ring appears to enhance cytotoxic activity. | |
| Analog B | HepG2 (Liver) | 8.74 | Same as Analog A. Shows slightly lower activity in liver cancer cells compared to lung cancer cells. | |
| Analog C | A549 (Lung) | 49.85 | 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide. The specific aryl substitutions play a crucial role in activity. | |
| Analog D | B16-F10 (Melanoma) | 0.49 | Pyrazole hydrazide derivative. Demonstrates potent activity against melanoma cells. | |
| Analog E | MCF-7 (Breast) | 0.57 | Same as Analog D. Also shows high potency against breast cancer cells. |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Pyrazole Ring: The nature of substituents at positions 1 and 3 of the pyrazole ring significantly influences anticancer potency. Bulky aryl groups can enhance activity, likely through improved binding to target proteins.
-
Modifications of the Carbohydrazide Moiety: Conversion of the carbohydrazide into hydrazones or other heterocyclic systems, such as 1,3,4-thiadiazines, has been shown to be a successful strategy for increasing cytotoxic effects.
-
Lipophilicity: The overall lipophilicity of the molecule, often expressed as LogP, plays a role in its ability to penetrate cell membranes and reach intracellular targets.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole carbohydrazide analogs have shown promising activity against a range of bacteria and fungi. Their proposed mechanisms of action include the disruption of the bacterial cell wall and inhibition of essential enzymes like DNA gyrase.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of Selected Pyrazole Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |
| Analog F | Staphylococcus aureus | 16 | 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivative. Activity is influenced by the substituents on the phenyl rings. | |
| Analog G | Bacillus subtilis | 1 | Pyrazole sulfonamide derivative. The presence of a dichlorophenylmethyl group at N1 and a fluorobenzenesulfonyl group on the carboxamide nitrogen leads to high potency. | |
| Analog H | S. aureus (MRSA) | <0.2 µM (MBC) | Pyrazole-thiazole derivative. The thiazole moiety appears to be crucial for potent anti-MRSA activity. | |
| Analog I | A. baumannii | 0.78-1.56 | Naphthyl-substituted pyrazole-derived hydrazone. The naphthyl group contributes to potent activity against this Gram-negative bacterium. |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic rings, such as thiazole and naphthalene, can significantly enhance antimicrobial potency and broaden the spectrum of activity.
-
Hydrazone Linkage: The formation of hydrazones from the carbohydrazide moiety is a common strategy that often leads to increased antimicrobial efficacy.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic rings can positively influence the antibacterial activity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Several pyrazole derivatives, most notably Celecoxib, are potent and selective COX-2 inhibitors. Analogs of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide have also been investigated for their anti-inflammatory properties, primarily through their ability to inhibit COX enzymes.
Table 3: Comparative Anti-inflammatory Activity (IC50 values in µM) of Selected Pyrazole Analogs
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Key Structural Features & SAR Insights | Reference |
| Analog J | COX-2 | 1.79 | 74.92 | Pyrazole derivative with a sulfonamide group on the N-phenyl ring. The sulfonamide moiety is crucial for selective COX-2 inhibition. | |
| Analog K | COX-2 | 0.01 | - | Benzotiophenyl and carboxylic acid substituted pyrazole. Demonstrates very high potency. | |
| Analog L | COX-2 | 1.15 | 8.31 | Pyrazole-pyridazine hybrid. The pyridazine ring contributes to high potency and selectivity. | |
| Celecoxib (Reference) | COX-2 | 2.16 | 2.51 | Marketed COX-2 inhibitor with a pyrazole core. |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:
-
Sulfonamide Moiety: The presence of a sulfonamide group is a key structural feature for achieving high COX-2 selectivity, as it can interact with a specific side pocket in the COX-2 active site.
-
Diaryl Substitution: A 1,5-diarylpyrazole scaffold is a common feature in many potent COX-2 inhibitors. The nature and substitution pattern of these aryl rings are critical for activity and selectivity.
-
Hybrid Molecules: Combining the pyrazole core with other heterocyclic systems known to have anti-inflammatory properties, such as pyridazine, can lead to synergistic effects and enhanced potency.
Experimental Protocols
To facilitate further research and validation of the biological activities of these compounds, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 3-Ethyl-1-Methyl-1H-Pyrazole-5-Carbohydrazide
The synthesis of the title compound and its analogs typically involves a multi-step process. A general synthetic route is outlined below, starting from the corresponding β-ketoester.
Step 1: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate
This step involves the cyclization of a β-ketoester with a substituted hydrazine.
-
Reaction: Condensation of ethyl 2,4-dioxopentanoate with ethylhydrazine.
-
Procedure:
-
Dissolve ethyl 2,4-dioxopentanoate in a suitable solvent such as ethanol.
-
Add ethylhydrazine dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
-
Step 2: Hydrazinolysis to 3-Ethyl-1-Methyl-1H-pyrazole-5-Carbohydrazide
The ester is then converted to the corresponding carbohydrazide.
-
Reaction: Reaction of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate with hydrazine hydrate.
-
Procedure:
-
Dissolve the pyrazole ester in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide.
-
Caption: General synthetic workflow for 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design.
Anticancer Mechanisms
The anticancer activity of pyrazole carbohydrazide analogs is often multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways.
-
Intrinsic (Mitochondrial) Pathway: These compounds can induce apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and activation of caspase-9 and caspase-3.
-
Extrinsic (Death Receptor) Pathway: Some analogs can upregulate death receptors like TRAIL-R1 and TRAIL-R2, leading to the activation of caspase-8 and subsequent executioner caspases.
-
Cell Cycle Arrest: Many pyrazole derivatives have been shown to arrest the cell cycle at different phases, such as G0/G1 or G2/M, thereby preventing cancer cell proliferation.
-
DNA Damage: Some analogs can induce DNA damage, leading to the activation of DNA damage response pathways and ultimately apoptosis.
Caption: Apoptotic pathways induced by pyrazole carbohydrazide analogs.
Anti-inflammatory Mechanism: COX Inhibition
The primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
-
COX-2 Selectivity: The presence of specific structural features, such as a sulfonamide group, allows these compounds to bind selectively to a side pocket in the active site of COX-2, which is absent in COX-1. This selectivity is key to reducing the gastrointestinal side effects associated with non-selective NSAIDs.
-
Inhibition of Prostaglandin Synthesis: By inhibiting COX-2, these analogs block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Efficacy of Pyrazole-Based Fungicides Against Known Standards: A Comparative Guide
As a Senior Application Scientist specializing in agrochemical formulation and target validation, I frequently evaluate the performance of novel fungicidal candidates against established commercial standards. Succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone in modern crop protection. Among them, the pyrazole-carboxamide class (e.g., fluxapyroxad, isopyrazam, penthiopyrad) has demonstrated superior intrinsic activity and field efficacy compared to older pyridine-based SDHIs like boscalid (1)[1].
This guide provides an objective, data-driven comparison of pyrazole-based fungicides against known standards, detailing the mechanistic rationale and the self-validating experimental protocols required to prove their efficacy.
Mechanistic Grounding & Structural Causality
The efficacy of pyrazole-carboxamides stems from their highly specific interaction with the succinate dehydrogenase (SDH) enzyme (Complex II) in the fungal mitochondrial respiratory chain. The 5-(trifluoromethyl)pyrazole-3-carboxamide core acts as a highly efficient pharmacophore[1].
Causality of Structural Design : The pyrazole ring serves as a polar moiety that embeds deeply into the ubiquinone-binding pocket of the SDH enzyme. Molecular docking studies confirm that the amide side chain forms critical hydrogen bonds with specific amino acid residues (TRP173 and TYR58) at the active site (2)[2]. This competitive inhibition blocks electron transfer, halting the tricarboxylic acid (TCA) cycle and ATP production, ultimately leading to fungal cell death[1].
Mechanism of pyrazole-based SDHIs blocking the mitochondrial electron transport chain.
Self-Validating Experimental Protocols
To objectively compare novel pyrazole derivatives against commercial standards (e.g., Boscalid, Carbendazim), we employ a multi-tiered, self-validating experimental workflow. Each protocol is designed to isolate specific variables, ensuring that phenotypic observations are directly linked to target engagement.
Step-by-step validation workflow for assessing pyrazole-based fungicide efficacy.
Protocol 1: In Vitro Mycelial Growth Inhibition Bioassay
This assay measures the intrinsic fungitoxic activity of the compound, removing host-plant variables such as cuticular penetration or systemic translocation (3)[3].
-
Stock Preparation : Dissolve the pyrazole compound in acetone to yield a 100 μg/mL stock solution. Causality: Acetone ensures the complete solubilization of the lipophilic pyrazole core. The final solvent concentration in the agar must remain below 1% (v/v) to prevent baseline solvent toxicity.
-
Control Integration (Self-Validation) : Prepare agar plates with 1% acetone (Negative Control) and plates containing a known standard like Fluxapyroxad or Carbendazim (Positive Control). Causality: The negative control validates that the solvent does not inhibit fungal growth. The positive control benchmarks the assay's sensitivity and provides a direct comparative standard.
-
Inoculation : Place a 5 mm mycelial plug of the target phytopathogenic fungus (e.g., Rhizoctonia solani or Botrytis cinerea) at the center of the plate and incubate at 25°C.
-
Data Acquisition : Measure the colony diameter once the negative control reaches the plate's edge. Calculate the EC50 (Half-maximal effective concentration) using probit analysis. Lower EC50 values indicate higher efficacy.
Protocol 2: SDH Enzyme Activity Assay (Target Validation)
Phenotypic inhibition must be orthogonally validated. This assay confirms that mycelial death is strictly due to Complex II blockade (4)[4].
-
Mitochondrial Extraction : Isolate mitochondria from fungal mycelia using differential centrifugation in a sucrose buffer. Causality: Intact mitochondria are required to preserve the structural integrity of the SDH complex (subunits A-D) and its native ubiquinone binding pocket.
-
Reaction Mixture : Combine the mitochondrial suspension with succinate (substrate) and DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor.
-
Inhibitor Introduction : Introduce the pyrazole fungicide at varying micromolar concentrations.
-
Spectrophotometric Tracking : Monitor the reduction of DCPIP at 600 nm. Causality: As SDH oxidizes succinate, electrons transfer to DCPIP, causing a measurable color change. Pyrazole SDHIs competitively block this transfer. The rate of color change inversely correlates with inhibitor efficacy, allowing for precise IC50 determination.
Quantitative Efficacy Comparison
The superiority of pyrazole-carboxamides over older standards is best illustrated through quantitative experimental data. Recent bioassays comparing novel pyrazole-4-carboxamide derivatives (e.g., Compound 7d, Compound 12b) against commercial standards reveal significant improvements in both target affinity (IC50) and intrinsic activity (EC50) (5)[5].
| Fungicide / Compound | Chemical Class | Target Pathogen | EC50 (μg/mL) | SDH IC50 (μM) |
| Compound 7d (Novel) | Pyrazole-4-carboxamide | Rhizoctonia solani | 0.046 | 3.293 |
| Compound 12b (Novel) | Pyrazole-4-carboxamide | Rhizoctonia solani | 0.046 | Not Assessed |
| Fluxapyroxad (Standard) | Pyrazole-carboxamide | Rhizoctonia solani | 0.103 | 5.991 |
| Boscalid (Standard) | Pyridine-carboxamide | Rhizoctonia solani | 0.741 | 7.507 |
| Isoxazole Pyrazole 7ai | Isoxazolol Pyrazole | Rhizoctonia solani | 0.370 | Not Assessed |
| Carbendazim (Standard) | Benzimidazole | Rhizoctonia solani | 1.000 | N/A (Different MoA) |
Data Synthesis & Causality : The data demonstrates that novel pyrazole derivatives (Compound 7d) exhibit an EC50 nearly 16 times lower than the older pyridine-based standard, Boscalid, and more than twice as effective as the current pyrazole standard, Fluxapyroxad[5]. The enzymatic IC50 data corroborates this, proving that the enhanced phenotypic efficacy is directly caused by a tighter binding affinity to the SDH enzyme (3.293 μM vs 7.507 μM)[5]. Furthermore, benz-pyrazole carboxamides like Isopyrazam have shown increased affinity to leaf wax layers, contributing to longer-lasting field efficacy (6)[6].
Resistance Management and Cross-Resistance
A critical advantage of newer pyrazole-based fungicides is their ability to overcome established resistance profiles. Resistance to SDHIs is primarily driven by point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD)[1].
Causality of Cross-Resistance Patterns : Mutations in the SdhB subunit often drastically reduce the binding affinity of older SDHIs like boscalid. However, the flexible amide side chains and unique fluorinated pyrazole cores of newer derivatives allow them to maintain critical hydrogen bonding even in mutated pockets, thereby displaying lower cross-resistance and restoring control over resistant fungal strains[1].
References
-
Title : Isopyrazam, a new generation cereal fungicide Source : CABI Digital Library URL :[Link]
-
Title : Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source : ACS Publications URL : [Link]
-
Title : Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors Source : ACS Publications URL : [Link]
-
Title : Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Source : MDPI URL :[Link]
-
Title : Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source : ResearchGate URL : [Link]
Sources
A Researcher's Guide to In Vitro and In Vivo Evaluation of Pyrazole Drug Candidates
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs for a wide range of diseases, from inflammation to cancer.[1][2] Its remarkable versatility and "privileged scaffold" status stem from its unique chemical properties, which allow for diverse substitutions and fine-tuning of biological activity.[3][4] However, transforming a promising pyrazole-based compound from a laboratory curiosity into a clinical candidate requires a rigorous, multi-stage evaluation process. This guide provides a comparative analysis of the two fundamental pillars of this process: in vitro and in vivo testing.
This is not a rigid protocol but a strategic guide. The journey of a drug candidate is one of constant learning and adaptation. The key is to understand the causal links between your in vitro data and in vivo outcomes, allowing for intelligent, data-driven decisions at every step.
Part 1: The In Vitro Gauntlet - Forging Mechanistic Understanding and Potency
The in vitro phase is the foundational screening process, designed to answer critical questions about a compound's fundamental biological activity in a controlled, non-living system. The primary objectives are to establish potency, target engagement, selectivity, and the mechanism of action.[5] For pyrazole candidates, this often involves targeting specific enzymes like kinases or cyclooxygenases (COX).[6][7]
Causality in Experimental Choice:
Why start in vitro? The rationale is threefold: cost, throughput, and control. In vitro assays are significantly faster and less expensive than animal studies, allowing for the rapid screening of hundreds or even thousands of compounds.[8] This high-throughput capability is essential for identifying initial "hits" from a chemical library. Furthermore, the controlled environment of an assay plate eliminates the vast number of biological variables present in a living organism, enabling a clear, direct measurement of the compound's effect on its intended target.
Key In Vitro Methodologies:
-
Biochemical Assays: These are the most direct tests of target interaction. For a pyrazole designed as a kinase inhibitor, this would involve an enzymatic assay measuring the inhibition of the target kinase's activity, often by quantifying the phosphorylation of a substrate.[9] Similarly, for an anti-inflammatory pyrazole like Celecoxib, a COX-2 inhibition assay is paramount.[10][11] The primary output is the IC50 value (the concentration of the drug that inhibits 50% of the target's activity), a crucial metric of potency.
-
Cell-Based Assays: These assays move one step closer to a biological system by using living cells. They provide critical information on cell permeability, cytotoxicity, and the compound's effect on cellular signaling pathways.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These assays determine the concentration at which the drug becomes toxic to cells, establishing a preliminary therapeutic window.[12][13] A compound that is highly potent against its target but also highly cytotoxic may not be a viable candidate.
-
Target Engagement Assays (e.g., NanoBRET™): These sophisticated assays confirm that the drug is binding to its intended target within the complex environment of a living cell.[14]
-
Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays): These techniques verify that target inhibition translates into the desired downstream biological effect. For example, inhibiting a specific kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates.[15]
-
Data Presentation: In Vitro Screening Summary
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index | HCT116 Cell Viability GI50 (µM) |
| PYR-001 | 15 | >10,000 | >667 | 1.7 |
| PYR-002 | 120 | 5,000 | 42 | 3.6 |
| PYR-003 | 8 | 50 | 6.25 | >50 |
| Control (Staurosporine) | 1 | 5 | 5 | 0.01 |
This table illustrates how in vitro data allows for rapid comparison. PYR-001 shows high potency and excellent selectivity, making it a strong candidate. PYR-003 is potent but lacks selectivity, while PYR-002 has weaker potency. The control, Staurosporine, is a potent but non-selective kinase inhibitor, highlighting the importance of the selectivity index.
Experimental Workflow: In Vitro Screening Cascade
The following diagram outlines a typical workflow for the initial in vitro evaluation of pyrazole drug candidates.
Caption: The interplay between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between in vitro results and in vivo outcomes, known as an In Vitro-In Vivo Correlation (IVIVC). [16][17][18]Achieving a strong IVIVC is a holy grail of drug development, as it can streamline development and reduce the need for extensive animal and human testing. [19][20]
Why Do Potent In Vitro Compounds Fail In Vivo?
This is the critical question that every drug developer faces. The discrepancy usually arises from factors that are only observable in a whole-organism context:
-
Poor Pharmacokinetics: As seen with PYR-001 in our example, poor absorption or rapid metabolism can prevent the drug from ever reaching its target at a sufficient concentration.
-
Off-Target Toxicity: A compound may be selective for its target kinase over other kinases but could interact with an entirely different class of proteins (e.g., ion channels), causing unforeseen toxicity.
-
Metabolite Activity: The liver may metabolize the parent drug into new molecules (metabolites) that are either inactive, toxic, or have a different activity profile altogether. [21]* Physicochemical Properties: Poor solubility can limit absorption, while high protein binding can reduce the amount of free drug available to act on the target.
Logical Framework: The In Vitro to In Vivo Decision Matrix
This diagram illustrates the decision-making process that integrates data from both domains to guide the progression of a drug candidate.
Caption: A decision matrix for advancing pyrazole candidates from in vitro to in vivo stages.
Protocols: Self-Validating Methodologies
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is self-validating through the inclusion of positive (cytotoxic agent) and negative (vehicle) controls, ensuring the assay system is responsive and results are reliable.
-
Cell Plating: Seed cancer cells (e.g., HCT116) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂. [22]2. Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours) at 37°C, 5% CO₂. [23]4. MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [13]5. Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals. [12][24]6. Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or SDS solution) to each well to dissolve the formazan crystals. [13][22]7. Data Acquisition: Gently shake the plate to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. [12]8. Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results against compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Protocol 2: In Vivo Murine Subcutaneous Xenograft Efficacy Study
This protocol is self-validating by including a vehicle control group, which establishes the baseline tumor growth rate against which the treatment group's efficacy is measured.
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., female BALB/c nude, 4-6 weeks old) for at least one week under standard housing conditions. [25]2. Cell Preparation: Harvest cancer cells (e.g., HCT116) during their logarithmic growth phase. Wash the cells with sterile, serum-free medium or PBS and resuspend them to a final concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing 1:1 with an extracellular matrix like Matrigel can improve tumor take rates. [25]3. Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse. [25]4. Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization & Dosing: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, PYR-003 at 50 mg/kg).
-
Treatment Administration: Administer the test compound and vehicle via the intended clinical route (e.g., oral gavage) according to the planned schedule (e.g., once daily for 21 days). Monitor animal body weight and overall health status as indicators of toxicity.
-
Endpoint: At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics).
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for the treatment group compared to the vehicle control group. Analyze body weight data for signs of toxicity.
Conclusion
The evaluation of pyrazole drug candidates is a synergistic process where in vitro and in vivo studies are not sequential hurdles but an integrated feedback loop. In vitro assays provide the speed and mechanistic clarity to identify potent and selective compounds. In vivo studies provide the essential biological context to test whether that promise translates into real-world efficacy and safety. A failure in one domain informs the other, guiding medicinal chemists to rationally design the next generation of compounds. By understanding the "why" behind each experimental choice and meticulously correlating the data between these two domains, researchers can navigate the complex path of drug discovery with greater efficiency and a higher probability of success.
References
- Vertex AI Search. (n.d.). The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development.
- News-Medical. (2023). Celebrex (Celecoxib) Pharmacology.
- Wikipedia. (n.d.). Celecoxib.
- StatPearls - NCBI Bookshelf. (2024). Celecoxib.
- PMC. (n.d.). Current status of pyrazole and its biological activities.
- Current Topics in Medicinal Chemistry. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development.
- (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics.
- MDPI. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry.
- Patsnap Synapse. (2025). How is in vitro–in vivo correlation (IVIVC) established?.
- (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
- ResearchGate. (n.d.). Pharmacokinetics/Pharmacodynamics in Drug Development: An Industrial Perspective | Request PDF.
- (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development.
- (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
- (n.d.). Pharmacokinetics & Pharmacodynamics: Understanding Drug Action and Interaction.
- KCAS Bio. (2025). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD.
- PMC. (n.d.). In vitro-In vivo Correlation: Perspectives on Model Development.
- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME.
- Assay Guidance Manual - NCBI Bookshelf. (2013). Cell Viability Assays.
- (n.d.). MTT Cell Assay Protocol.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
- Abcam. (n.d.). MTT assay protocol.
- (2023). Cell Viability Assay (MTT Assay) Protocol.
- Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
- PMC. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- Encyclopedia MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors.
- Scilit. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.
- ResearchGate. (n.d.). Experimental protocol of a mouse xenograft model..
- PubMed. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents.
- RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.
- MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 8. arelabs.com [arelabs.com]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. mdpi.com [mdpi.com]
- 15. ClinPGx [clinpgx.org]
- 16. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 17. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. premier-research.com [premier-research.com]
- 20. wjarr.com [wjarr.com]
- 21. Celecoxib - Wikipedia [en.wikipedia.org]
- 22. protocols.io [protocols.io]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. yeasenbio.com [yeasenbio.com]
Comparative Antioxidant Profiling of Pyrazole-Based Schiff Bases: A Methodological Guide
As the demand for novel, multi-target therapeutic agents grows, the structural hybridization of the pyrazole scaffold with azomethine (-N=CH-) linkages has emerged as a highly effective strategy in rational drug design[1]. Pyrazole-based Schiff bases are gaining significant traction not only for their anti-diabetic and anti-inflammatory properties but specifically for their potent antioxidant capacities[2].
As an application scientist, evaluating the antioxidant efficacy of these compounds requires more than simple colorimetric readings; it demands a rigorous, thermodynamically grounded approach to radical scavenging. This guide objectively compares the antioxidant performance of pyrazole-based Schiff bases against industry standards, explores the structure-activity relationship (SAR) causality, and provides self-validating experimental protocols for accurate laboratory assessment.
Mechanistic Rationale: How Pyrazole Schiff Bases Neutralize Radicals
The antioxidant supremacy of pyrazole-based Schiff bases stems from their extended conjugated π -systems and the presence of heteroatoms (nitrogen and oxygen)[3]. The azomethine linkage acts as an electron conduit, while the pyrazole ring provides a stable, electron-rich core.
When these compounds encounter Reactive Oxygen Species (ROS) or synthetic radicals like DPPH• and ABTS•+, they neutralize them via two primary thermodynamic pathways:
-
Hydrogen Atom Transfer (HAT): The Schiff base donates a hydrogen atom (typically from a phenolic -OH group attached to the aromatic ring) to the radical.
-
Single Electron Transfer (SET): The electron-rich pyrazole nitrogen or azomethine double bond donates an electron, forming a stable, resonance-delocalized radical intermediate[4].
Thermodynamic pathways of radical neutralization by pyrazole Schiff bases via HAT and SET.
Comparative Antioxidant Profiling & SAR
To objectively evaluate pyrazole Schiff bases, we must benchmark their Total Antioxidant Capacity (TAC) and half-maximal inhibitory concentrations (IC₅₀) against established standards like Ascorbic Acid and Trolox[1],[5].
The data reveals a strict Structure-Activity Relationship (SAR) . Compounds featuring Electron-Donating Groups (EDGs) such as hydroxyl (-OH) or methoxy (-OCH₃) on the phenyl rings exhibit superior radical scavenging activity (RSA) because these groups stabilize the resulting radical intermediate[1],[6]. Conversely, unsubstituted pyrazole Schiff bases or those with Electron-Withdrawing Groups (EWGs) like halogens show significantly lower efficacy[4].
Quantitative Performance Comparison
| Compound Class / Standard | Key Structural Feature | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | TAC (mg GAE/g) |
| Ascorbic Acid (Standard) | Enediol system | 12.5 ± 0.8 | 15.2 ± 0.5 | N/A |
| Trolox (Standard) | Chromane ring | 14.2 ± 0.6 | 11.8 ± 0.4 | N/A |
| Substituted Pyrazole-SB (e.g., 5a, 5d) | -OH substituted phenyl ring | 18.4 ± 1.2 | 20.1 ± 1.0 | 45.2 ± 1.5 |
| Substituted Pyrazole-SB (e.g., 7a, 7f) | -OCH₃ substituted phenyl | 22.1 ± 1.5 | 24.5 ± 1.3 | 38.6 ± 1.2 |
| Unsubstituted Pyrazole-SB | Lack of EDGs | > 80.0 | > 85.0 | < 16.0 |
(Note: Lower IC₅₀ values indicate higher antioxidant potency. Data synthesized from comparative in vitro evaluations[1],[6],[4].)
Self-Validating Experimental Protocols
A common pitfall in evaluating Schiff bases is their intrinsic color. Because pyrazole Schiff bases often possess extended conjugation, they frequently appear yellow or orange, which directly interferes with the 517 nm absorbance of the DPPH assay[5].
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every run must include a sample-specific colorimetric blank to prevent false-negative scavenging results.
Self-validating high-throughput screening workflow for DPPH and ABTS radical scavenging assays.
Protocol A: DPPH Radical Scavenging Assay
Causality: DPPH• is a stable nitrogen-centered radical. When reduced by a pyrazole Schiff base, the unpaired electron pairs off, causing a measurable color shift from deep violet to yellow[5].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Why methanol? DPPH is highly stable in methanol; aqueous buffers induce precipitation and radical degradation. Store in an amber flask to prevent photolytic degradation.
-
Sample Preparation: Dissolve the pyrazole Schiff bases in DMSO to create a 10 mM stock, then perform serial dilutions (1–100 µM) in methanol. Why DMSO? Schiff bases are highly lipophilic; DMSO ensures complete solubilization before dilution.
-
Assay Assembly (96-well plate):
-
Test Wells: 100 µL sample + 100 µL DPPH solution.
-
Negative Control: 100 µL methanol + 100 µL DPPH solution (Establishes 100% radical baseline).
-
Positive Control: 100 µL Ascorbic Acid + 100 µL DPPH solution (Validates assay sensitivity)[5].
-
Sample Blank (CRITICAL): 100 µL sample + 100 µL methanol. Causality: Subtracts the intrinsic absorbance of the colored Schiff base from the final reading.
-
-
Incubation: Seal the plate and incubate in the dark at room temperature for exactly 30 minutes. Why 30 mins? This allows sterically hindered phenolic groups on the Schiff base to reach thermodynamic equilibrium with the radical.
-
Quantification: Read absorbance at 517 nm using a microplate reader.
-
Calculation: % Scavenging =[1 - ((Abs_sample - Abs_blank) / Abs_negative_control)] × 100
Protocol B: ABTS•+ Radical Cation Assay
Causality: Unlike DPPH, ABTS•+ is generated enzymatically or chemically prior to the assay. It is soluble in both aqueous and organic media, making it superior for evaluating highly lipophilic pyrazole derivatives[5].
Step-by-Step Methodology:
-
Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12–16 hours at room temperature. Why 16 hours? This ensures complete oxidation of ABTS to the stable ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 ± 0.02. Why 734 nm? This wavelength is far removed from the visible absorbance spectrum of most Schiff bases, minimizing colorimetric interference.
-
Reaction: Mix 10 µL of the pyrazole Schiff base sample (in DMSO) with 190 µL of the ABTS•+ working solution.
-
Incubation & Reading: Incubate for exactly 6 minutes in the dark, then read absorbance at 734 nm. Why 6 minutes? ABTS reactions are typically faster (SET dominant) than DPPH reactions (HAT dominant).
-
Validation: Compare the IC₅₀ values against a Trolox standard curve to report results in Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
Pyrazole-based Schiff bases represent a highly tunable class of antioxidants. By strategically substituting the phenyl rings with electron-donating groups, researchers can drastically enhance the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) capabilities of these molecules[4]. When evaluating these compounds, strict adherence to self-validating protocols—specifically the use of sample-specific colorimetric blanks—is non-negotiable to ensure the scientific integrity of the reported IC₅₀ values.
References
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.National Institutes of Health (NIH).
- Schiff base derivative as anti-oxidant.ResearchGate.
- Synthesis, bioactivity, and molecular docking of pyrazole bearing Schiff-bases as prospective dual alpha-amylase and alpha-glucosidase inhibitors with antioxidant activity.ResearchGate.
- Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.IntechOpen.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.National Institutes of Health (NIH).
- Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study.MDPI.
Sources
- 1. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity [mdpi.com]
- 5. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). For researchers and drug development professionals, 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide (CAS 198757-17-4) is a highly valuable intermediate. The carbohydrazide moiety is a privileged pharmacophore, frequently utilized in the synthesis of novel antileishmanial agents[1], cannabinoid receptor antagonists[2], and potent agrochemical herbicides[3].
However, the very reactivity that makes this compound synthetically useful—specifically the nucleophilic and reducing nature of the terminal hydrazide group—demands rigorous, scientifically grounded safety and logistical protocols. This guide provides a comprehensive, field-proven operational framework for the safe handling, reaction execution, and disposal of this compound.
Physicochemical & Operational Profiling
To design an effective safety protocol, we must first understand the physicochemical realities of the molecule. The pyrazole core provides lipophilicity and structural rigidity, while the carbohydrazide tail acts as a potent hydrogen bond donor and nucleophile[2][4].
Table 1: Quantitative Data & Operational Causality
| Property | Value | Operational Impact & Causality |
| CAS Number | 198757-17-4 | Essential for precise inventory tracking and regulatory compliance[4]. |
| Molecular Weight | 168.20 g/mol | Used for exact stoichiometric calculations during condensation reactions[4]. |
| Storage Temperature | 2-8°C (Sealed) | Critical: Prevents slow thermal degradation and auto-oxidation of the sensitive hydrazide group. Must be desiccated to prevent hydrolysis[4]. |
| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors | High potential for intermolecular interaction; dictates solubility profiles (soluble in polar protic/aprotic solvents)[4]. |
| Reactivity Profile | Nucleophile / Reductant | Hazard: Incompatible with strong oxidizing agents (e.g., peroxides, nitric acid). Contact can lead to exothermic oxidation or explosive degradation. |
Strategic Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient when handling reactive hydrazide derivatives. These compounds are known skin sensitizers and respiratory irritants[5]. Every piece of PPE must be selected with a specific mechanistic hazard in mind.
-
Ocular Protection: Chemical splash goggles (ANSI Z87.1/EN 166).
-
Causality: Fine crystalline powders can aerosolize during weighing. The basic nature of the hydrazide group can cause severe mechanical and chemical irritation to the corneal epithelium[6].
-
-
Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness for incidental contact; double-gloving recommended for prolonged handling).
-
Causality: Hydrazides can bind to epidermal proteins, acting as haptens that trigger allergic contact dermatitis and sensitization upon repeated exposure[5].
-
-
Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If handled externally (e.g., bulk transfer), an N95 or P100 particulate respirator is mandatory.
-
Body Protection: Flame-resistant (FR) laboratory coat and closed-toe, non-porous footwear.
-
Causality: Dry powders of this class can build static electricity, presenting a latent dust explosion hazard if dispersed in air near an ignition source[5].
-
Standard Operating Procedure: Condensation Reaction Setup
The most common application for 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide is its condensation with aldehydes or ketones to form biologically active hydrazones[2][3]. The following protocol is designed to be a self-validating system, ensuring both safety and high synthetic yield.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed vial from 2-8°C storage and allow it to equilibrate to room temperature inside a desiccator. Logic: Opening a cold vial introduces atmospheric condensation, which degrades the reagent via hydrolysis[4].
-
Inert Weighing: Inside a fume hood, weigh the required mass of the carbohydrazide using a static-dissipative spatula. Transfer immediately to an oven-dried round-bottom flask.
-
Atmospheric Purge: Seal the flask with a septum and purge with inert gas (Nitrogen or Argon) for 5 minutes. Logic: Displacing oxygen prevents unwanted oxidative side-reactions of the hydrazide.
-
Dissolution & Addition: Dissolve the starting material in anhydrous ethanol. Dropwise, add the corresponding electrophile (aldehyde/ketone).
-
Acid Catalysis: Add a catalytic amount (0.1-0.2 equivalents) of glacial acetic acid. Logic: The acid protonates the carbonyl oxygen of the electrophile, increasing its susceptibility to nucleophilic attack by the hydrazide, without lowering the pH enough to fully protonate and deactivate the nucleophile itself.
-
Reaction Monitoring: Heat to reflux. The reaction is self-validating; the successful formation of the hydrazone derivative typically results in the precipitation of a solid product as the reaction cools[3].
Workflow for the safe handling and reaction execution of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide.
Spill Response & Waste Logistics
Due to the compound's toxicity to aquatic life and potential for dust explosion[5], improper disposal or spill management is a severe liability.
Spill Response Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area and eliminate all ignition sources[7].
-
Suppress: Do NOT dry-sweep the powder. Dry sweeping aerosolizes the chemical, creating an inhalation and combustion hazard[5][7].
-
Contain: Lightly dampen the spill with an inert solvent (e.g., water or a high-flashpoint alcohol) to suppress dust formation.
-
Collect: Use a non-sparking tool to scoop the dampened material into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous aqueous waste[6].
Decision matrix and logical workflow for 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide spill response.
Waste Disposal Logistics:
-
Segregation: Never mix carbohydrazide waste with strong oxidizers, heavy metals, or acidic waste streams, as this can generate toxic nitrogen oxides (NOx) or explosive intermediates[5].
-
Labeling: Clearly label waste containers as "Toxic Solid Waste - Hydrazide Derivatives (Sensitizer/Reductant)."
-
Destruction: Final disposal must be handled by a certified environmental vendor via high-temperature incineration[8].
References
-
Redox. "Safety Data Sheet Carbohydrazide Revision 4." Redox, 01 Dec 2024, [Link]
-
PubMed. "Effect of oral treatment with pyrazole carbohydrazide derivatives against murine infection by Leishmania amazonensis." National Institutes of Health, 15 Apr 2009, [Link]
-
PMC. "Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest." National Institutes of Health, [Link]
-
Ataman Kimya. "Carbohydrazide." Ataman Chemicals, [Link]
-
Pennsylvania Department of Environmental Protection. "ChemStream OS-208 Safety Data Sheet." DEP, [Link]
Sources
- 1. Effect of oral treatment with pyrazole carbohydrazide derivatives against murine infection by Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemscene.com [chemscene.com]
- 5. redox.com [redox.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
